BCI-121
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[2-(4-bromoanilino)-2-oxoethyl]piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrN3O2/c15-11-1-3-12(4-2-11)17-13(19)9-18-7-5-10(6-8-18)14(16)20/h1-4,10H,5-9H2,(H2,16,20)(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSUYPIXCRPCPGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CC(=O)NC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
BCI-121: An In-depth Technical Guide on its Mechanism of Action in Colorectal Cancer
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BCI-121 has emerged as a promising small-molecule inhibitor targeting the histone lysine (B10760008) methyltransferase SMYD3 (SET and MYND domain-containing protein 3), an enzyme implicated in the pathogenesis of various cancers, including colorectal cancer (CRC). This technical guide delineates the core mechanism of action of this compound in CRC, focusing on its role as a SMYD3 inhibitor. The document provides a comprehensive overview of the current understanding of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows. The primary mode of action of this compound involves the direct inhibition of SMYD3's catalytic activity, leading to a cascade of downstream effects that collectively impair cancer cell growth and proliferation.
Core Mechanism of Action: SMYD3 Inhibition
This compound functions as a competitive inhibitor of SMYD3, binding to the substrate-binding site and thereby preventing the methylation of histone and non-histone proteins.[1] SMYD3 is known to be upregulated in colorectal cancer, and its activity is crucial for proper cancer cell growth.[1] The inhibitory effect of this compound on SMYD3 disrupts the epigenetic landscape of cancer cells, leading to altered gene expression and a subsequent reduction in cell proliferation.[1]
Quantitative Data Summary
The efficacy of this compound in colorectal cancer cell lines has been quantified through various in vitro studies. The following tables summarize the key quantitative findings.
| Cell Line | Treatment Duration | Proliferation Inhibition (%) | Reference |
| HT29 | 72 hours | 46% | [1] |
| HCT116 | 72 hours | 54% | [1] |
Table 1: Effect of this compound on Colorectal Cancer Cell Proliferation
| Histone Mark | Cell Line | Treatment | Effect | Reference |
| H4K5me | HCT116 | This compound (Dose-dependent) | Reduction | [1] |
| H3K4me2 | HCT116 | This compound (Dose-dependent) | Reduction | [1] |
Table 2: Effect of this compound on Histone Methylation in Colorectal Cancer Cells
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathway affected by this compound and the workflows of key experiments used to elucidate its mechanism of action.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Methylation Assay
This assay is designed to directly assess the inhibitory effect of this compound on the enzymatic activity of SMYD3.
-
Enzyme and Inhibitor Incubation: Recombinant GST-tagged SMYD3 is incubated with 100 µM this compound or a dilution buffer (as a control) for 30 minutes at room temperature.[1]
-
Methylation Reaction: A mixture of histones and radioactively labeled S-adenosylmethionine (SAM-³H) is added to the enzyme-inhibitor mix. The reaction is allowed to proceed for 45 minutes at 30°C in a reaction buffer containing 50 mM Tris-HCl (pH 8.0), 10% glycerol, 20 mM KCl, 5 mM MgCl₂, 0.02% Triton X-100, and 1 mM PMSF.[1]
-
Analysis: The reaction products are resolved by SDS-PAGE. The gel is then stained with Coomassie Blue to visualize total protein and subjected to autoradiography to detect the incorporation of the radioactive methyl group into the histones.[1]
Cell Proliferation Assays
These assays quantify the effect of this compound on the growth of colorectal cancer cells.
1. Cell Counting Assay:
-
Cell Seeding: Colorectal cancer cells (e.g., HT29, HCT116) are seeded in appropriate multi-well plates.
-
Treatment: Cells are treated with varying concentrations of this compound or a vehicle control for different time points (e.g., 24, 48, 72 hours).
-
Cell Counting: At each time point, cells are detached, and the number of viable cells is determined using a cell counter.
2. WST-1 Assay:
-
Cell Seeding and Treatment: Similar to the cell counting assay, cells are seeded and treated with this compound.
-
WST-1 Reagent Addition: The WST-1 reagent is added to each well and incubated for a specified period.
-
Absorbance Measurement: The absorbance of the samples is measured at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Chromatin Immunoprecipitation (ChIP)
This technique is used to determine if this compound affects the binding of SMYD3 to the promoter regions of its target genes in a cellular context.
-
Cell Treatment and Cross-linking: Colorectal cancer cells are treated with this compound (e.g., 100 µM for 72 hours).[1] The protein-DNA complexes are then cross-linked using formaldehyde.
-
Chromatin Preparation: Cells are lysed, and the chromatin is sheared into smaller fragments, typically by sonication.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to SMYD3 or a control IgG antibody.[1] The antibody-protein-DNA complexes are then captured, often using magnetic beads.
-
Washing and Elution: The captured complexes are washed to remove non-specific binding, and the protein-DNA complexes are then eluted.
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed, and the DNA is purified.
-
Quantitative PCR (qPCR): The purified DNA is used as a template for qPCR with primers specific to the promoter regions of known SMYD3 target genes. The amount of amplified DNA reflects the occupancy of SMYD3 at these promoters.[1]
Conclusion
This compound demonstrates a clear and potent mechanism of action in colorectal cancer centered on the inhibition of the histone methyltransferase SMYD3. By competitively binding to SMYD3, this compound effectively reduces the methylation of key histone substrates, leading to the downregulation of oncogenic gene expression and a significant inhibition of cancer cell proliferation. The dependence of its efficacy on SMYD3 expression levels highlights a potential biomarker for patient stratification. The experimental protocols and data presented herein provide a solid foundation for further preclinical and clinical investigation of this compound as a targeted therapeutic agent for colorectal cancer. Future research should focus on elucidating the full spectrum of SMYD3 targets affected by this compound and exploring potential synergistic combinations with other anti-cancer agents.
References
The Inhibition of SMYD3 by BCI-121: A Technical Guide to its Mechanism and Downstream Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
SET and MYND domain-containing protein 3 (SMYD3) is a lysine (B10760008) methyltransferase that has become a significant focus in cancer research due to its role in epigenetic and signaling pathways that drive tumorigenesis. Overexpressed in a variety of solid tumors, including breast, colon, liver, and bladder cancers, SMYD3's enzymatic activity contributes to cell proliferation, migration, and invasion.[1] This technical guide provides a comprehensive overview of the inhibition of SMYD3 by the small molecule inhibitor BCI-121, detailing its mechanism of action and the subsequent downstream effects. This document summarizes key quantitative data, outlines experimental protocols, and visualizes the complex biological pathways involved, serving as a critical resource for oncology researchers and drug development professionals.
Introduction to SMYD3 as an Oncogenic Driver
SMYD3 is a member of the SMYD family of protein lysine methyltransferases, characterized by a catalytic SET domain and a MYND domain that facilitates protein-protein interactions.[1] Its oncogenic functions are primarily attributed to its ability to methylate both histone and non-histone proteins, thereby modulating critical cellular processes.[1][2] SMYD3's overexpression is correlated with poor clinical outcomes, underscoring its potential as a therapeutic target.[1]
This compound: A Small Molecule Inhibitor of SMYD3
This compound was identified through virtual screening as a small-molecule inhibitor of SMYD3.[3][4] It functions by binding to the substrate-binding site of SMYD3, competitively inhibiting the interaction with its histone and non-histone targets.[3] This inhibition leads to a reduction in the methylation of SMYD3 substrates, thereby impairing its oncogenic functions.[3][5]
Quantitative Data on this compound's Effects
The inhibitory effects of this compound have been quantified across various cancer cell lines, demonstrating its dose-dependent and cell-line-specific efficacy.
Table 1: Inhibition of Cancer Cell Proliferation by this compound
| Cell Line | Cancer Type | This compound Concentration | Proliferation Inhibition (%) | Time Point (hours) | Reference |
| HT29 | Colorectal | 100 µM | 46% | 72 | [3][5] |
| HCT116 | Colorectal | 100 µM | 54% | 72 | [3][5] |
| MCF7 | Breast | 200 µM | ~50% (2-fold suppression of growth) | Not Specified | [6] |
| MDA-MB-231 | Breast | 50 µM | Significant delay in growth | Not Specified | [7] |
| Hey | Ovarian | 120 µM, 160 µM | Dose-dependent inhibition of adhesion and invasion | Not Specified | [8] |
| OVCA433 | Ovarian | 120 µM, 160 µM | Dose-dependent inhibition of adhesion and invasion | Not Specified | [8] |
Table 2: Effect of this compound on SMYD3-Mediated Methylation and Gene Expression
| Effect | Target | Cell Line | This compound Concentration | Outcome | Reference |
| Histone Methylation | H3K4me2/3, H4K5me | Colorectal Cancer Cells | 100 µM | Significant reduction in global methylation levels | [3][9] |
| Gene Expression | c-MET, WNT10B, CDK2 | HCT116, OVCAR-3 | 100 µM | Decreased mRNA expression | [3] |
| Promoter Binding | c-MET, WNT10B, CDK2 promoters | HCT116, OVCAR-3 | 100 µM | Abolished SMYD3 binding | [3] |
Downstream Signaling Pathways Modulated by SMYD3 Inhibition
This compound-mediated inhibition of SMYD3 affects several critical oncogenic signaling pathways.
Histone Methylation and Transcriptional Regulation
SMYD3 is known to methylate histone H3 at lysine 4 (H3K4) and histone H4 at lysine 5 (H4K5), marks associated with transcriptional activation.[3][10][11] By inhibiting this activity, this compound prevents the recruitment of SMYD3 to the promoters of its target genes, leading to their transcriptional downregulation.[3][5] Key downstream target genes include those involved in cell cycle progression and oncogenesis, such as c-MET, WNT10B, and CDK2.[3][4]
References
- 1. benchchem.com [benchchem.com]
- 2. d-nb.info [d-nb.info]
- 3. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Playing on the Dark Side: SMYD3 Acts as a Cancer Genome Keeper in Gastrointestinal Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. In Silico/In Vitro Hit-to-Lead Methodology Yields SMYD3 Inhibitor That Eliminates Unrestrained Proliferation of Breast Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. axonmedchem.com [axonmedchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. SMYD3: a regulator of epigenetic and signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Binding Affinity of BCI-121 to SMYD3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of the small molecule inhibitor BCI-121 to the SET and MYND domain-containing protein 3 (SMYD3), a lysine (B10760008) methyltransferase implicated in various cancers. This document summarizes key quantitative data, details experimental methodologies, and visualizes the associated signaling pathways and experimental workflows.
Quantitative Binding Data
This compound has been identified as a direct inhibitor of SMYD3. The binding affinity of this compound to SMYD3 has been quantitatively determined using biophysical techniques. A summary of the available data is presented below.
| Compound | Target | Assay Type | Dissociation Constant (Kd) | Reference |
| This compound | SMYD3 | Surface Plasmon Resonance (SPR) | 11.8 µM | [1] |
| Histone H4 (substrate) | SMYD3 | Surface Plasmon Resonance (SPR) | 11.8 µM | [2] |
Mechanism of Action
This compound functions as a substrate-competitive inhibitor of SMYD3.[3][4] It binds to the substrate-binding pocket of the enzyme, thereby preventing the interaction of SMYD3 with its substrates, such as histone H4.[2][4] This inhibition of substrate binding leads to a reduction in the methylation of SMYD3 targets, including H3K4 and H4K5.[3] In cellular contexts, treatment with this compound has been shown to prevent the recruitment of SMYD3 to the promoter regions of its target genes, resulting in decreased gene expression.[2][5]
Experimental Protocols
The following section details the experimental methodology used to determine the binding affinity of this compound to SMYD3.
Surface Plasmon Resonance (SPR) for Binding Affinity Determination
Surface Plasmon Resonance (SPR) is a label-free optical sensing technique used to measure biomolecular interactions in real-time. This method was employed to determine the dissociation constant (Kd) of this compound for SMYD3.
Objective: To quantify the binding affinity of this compound to immobilized SMYD3.
Materials:
-
SPR instrument (e.g., Biacore T200)[1]
-
Sensor chip (e.g., Streptavidin-coated SA chip)[1]
-
Recombinant Avi-tagged biotinylated SMYD3 protein[1]
-
This compound compound
-
Running buffer: 25 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, and 2% DMSO[1]
-
Regeneration solution (if necessary)
Procedure:
-
Immobilization of SMYD3:
-
The streptavidin-coated sensor chip is activated according to the manufacturer's protocol.
-
Avi-tagged biotinylated SMYD3 is diluted in the running buffer and injected over the sensor surface. The biotin (B1667282) tag facilitates the capture of the protein by the streptavidin-coated surface, ensuring a uniform orientation.
-
A target immobilization level of approximately 1400 Response Units (RU) is achieved.[1]
-
A reference surface is prepared in parallel by performing the same procedure without the injection of SMYD3 to allow for background subtraction.
-
-
Binding Analysis:
-
A series of this compound solutions at different concentrations are prepared by serial dilution in the running buffer.
-
Each concentration of this compound is injected over the immobilized SMYD3 and reference surfaces at a constant flow rate.
-
The association of this compound to SMYD3 is monitored in real-time by measuring the change in the SPR signal (measured in RU).
-
Following the association phase, the running buffer is flowed over the sensor surface to monitor the dissociation of the this compound/SMYD3 complex.
-
-
Data Analysis:
-
The raw sensorgram data is processed by subtracting the signal from the reference surface and the signal from a buffer-only injection (double referencing).
-
The resulting binding curves are fitted to a 1:1 binding model to determine the association rate constant (kon) and the dissociation rate constant (koff).[2]
-
The dissociation constant (Kd) is calculated as the ratio of koff to kon (Kd = koff/kon).[2]
-
Signaling Pathways and Experimental Workflows
SMYD3 Signaling Pathway and this compound Inhibition
SMYD3 is known to regulate multiple signaling pathways implicated in cancer progression. It exerts its effects through the methylation of both histone and non-histone proteins. The following diagram illustrates a simplified overview of the SMYD3 signaling pathway and the point of intervention by this compound.
Caption: SMYD3 signaling pathways and the inhibitory action of this compound.
Experimental Workflow for this compound Characterization
The following diagram outlines the typical experimental workflow employed to identify and characterize a SMYD3 inhibitor like this compound.
Caption: Experimental workflow for the identification and characterization of this compound.
References
- 1. Small molecule inhibitors and CRISPR/Cas9 mutagenesis demonstrate that SMYD2 and SMYD3 activity are dispensable for autonomous cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
BCI-121's Effect on Histone Methylation Patterns: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of BCI-121, a small-molecule inhibitor of the SET and MYND domain-containing protein 3 (SMYD3), and its impact on histone methylation patterns. SMYD3 is a histone lysine (B10760008) methyltransferase frequently overexpressed in various cancers, where it plays a crucial role in transcriptional activation and oncogenesis.[1] this compound has emerged as a promising therapeutic agent by directly targeting the enzymatic activity of SMYD3, leading to altered histone methylation, reduced cancer cell proliferation, and decreased expression of SMYD3 target genes.[1][2] This document details the mechanism of action of this compound, summarizes key quantitative data on its efficacy, provides comprehensive experimental protocols for its study, and visualizes the associated molecular pathways and experimental workflows.
Introduction to this compound and its Target, SMYD3
SMYD3 is a histone methyltransferase that primarily catalyzes the di- and tri-methylation of histone H3 at lysine 4 (H3K4me2/3) and the methylation of histone H4 at lysine 5 (H4K5me).[1][3] These methylation events are generally associated with transcriptionally active chromatin and the upregulation of genes involved in cell proliferation and survival.[1] The overexpression of SMYD3 has been linked to the progression of numerous cancers, including colorectal, breast, and pancreatic cancer, making it an attractive target for therapeutic intervention.[1][4]
This compound is a small-molecule inhibitor designed to specifically target the enzymatic activity of SMYD3.[1][2] By inhibiting SMYD3, this compound effectively reduces the methylation of its histone substrates, thereby altering gene expression patterns and impeding the growth of cancer cells.[1][2]
Mechanism of Action of this compound
This compound functions as a substrate-competitive inhibitor of SMYD3.[1] It binds to the histone-binding channel of the SMYD3 enzyme, preventing the natural histone substrates from accessing the catalytic site.[1] This direct inhibition of SMYD3's methyltransferase activity leads to a global reduction in SMYD3-mediated histone methylation marks, particularly H3K4me2/3 and H4K5me.[1] Consequently, the expression of SMYD3 target genes, many of which are oncogenes, is downregulated, resulting in the inhibition of cancer cell proliferation and cell cycle arrest.[1][2]
References
Unraveling the Molecular Impact of BCI-121: A Technical Guide to its Modulation of Cellular Pathways
For Immediate Release
Fremont, CA – December 9, 2025 – In a significant advancement for oncology research, the small molecule inhibitor BCI-121 has demonstrated notable efficacy in preclinical studies against various cancer cell types. This technical guide provides an in-depth analysis of the cellular pathways modulated by this compound treatment, offering researchers, scientists, and drug development professionals a comprehensive resource on its mechanism of action. The data presented herein is compiled from peer-reviewed scientific literature, detailing the quantitative effects and the experimental protocols utilized in these seminal studies.
This compound is a potent and specific inhibitor of the histone methyltransferase SMYD3 (SET and MYND domain-containing protein 3).[1][2][3] Overexpressed in a multitude of cancers, including colorectal, breast, and pancreatic cancer, SMYD3 plays a crucial role in transcriptional regulation through the methylation of histone and non-histone proteins.[1][4] By targeting SMYD3, this compound disrupts these key cellular processes, leading to a significant reduction in cancer cell proliferation.[1][2]
Core Mechanism of Action: Inhibition of SMYD3 and its Downstream Effects
This compound functions by directly binding to the catalytic site of SMYD3, thereby competitively inhibiting its methyltransferase activity.[1] This inhibition prevents the methylation of key histone substrates, primarily Histone H3 at lysine (B10760008) 4 (H3K4) and Histone H4 at lysine 5 (H4K5).[1][3] The altered histone methylation landscape leads to changes in chromatin structure and the regulation of gene expression, ultimately impacting cell cycle progression and viability.[1][2]
Impact on Histone Methylation and Gene Expression
Treatment with this compound leads to a global reduction in H3K4 di- and tri-methylation (H3K4me2/3) and H4K5 methylation (H4K5me).[1][3] This directly affects the expression of SMYD3 target genes, many of which are implicated in cell proliferation and survival.[1][2] The inhibition of SMYD3 by this compound prevents its recruitment to the promoter regions of these target genes, leading to their transcriptional downregulation.[2]
Quantitative Effects of this compound on Cancer Cell Lines
The anti-proliferative effects of this compound have been quantified across various cancer cell lines. The following tables summarize the key findings from published studies.
| Cell Line | Cancer Type | This compound Concentration (µM) | Incubation Time (h) | Effect on Cell Proliferation/Viability | Reference |
| HT29 | Colorectal Cancer | 100 | 72 | 46% reduction in proliferation | [2] |
| HCT116 | Colorectal Cancer | 100 | 72 | 54% reduction in proliferation | [2] |
| MCF7 | Breast Cancer | 150 | Not Specified | Significant decrease in cell viability | [5] |
| MDA-MB-231 | Breast Cancer | 150 | Not Specified | Significant decrease in cell viability | [5] |
| OVCAR-3 | Ovarian Cancer | 100 | 72 | Reduced SMYD3 binding to target gene promoters | [1] |
Modulation of Key Signaling Pathways
The primary pathway modulated by this compound is the SMYD3-mediated transcriptional regulation pathway. By inhibiting SMYD3, this compound initiates a cascade of events that culminate in cell cycle arrest and reduced proliferation.
Detailed Experimental Protocols
To facilitate further research, this section provides detailed methodologies for the key experiments cited in the characterization of this compound.
In Vitro SMYD3 Methyltransferase Assay
This assay is crucial for determining the direct inhibitory effect of this compound on SMYD3 enzymatic activity.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing recombinant SMYD3 protein, a histone substrate (e.g., a mixture of calf thymus histones), and the radiolabeled cofactor S-adenosyl-L-[methyl-3H]methionine in a suitable reaction buffer.
-
Inhibitor Addition: Add this compound at various concentrations or a vehicle control (e.g., DMSO) to the reaction mixtures.
-
Incubation: Incubate the reactions at 30°C for a specified time (e.g., 1 hour) to allow for the methyltransferase reaction to occur.
-
SDS-PAGE: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples. Separate the proteins by size using SDS-PAGE.
-
Autoradiography: Dry the gel and expose it to X-ray film to detect the incorporation of the radiolabeled methyl group into the histone substrates. A decrease in the radioactive signal in the presence of this compound indicates inhibition of SMYD3 activity.[1]
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays are employed to investigate whether this compound treatment affects the binding of SMYD3 to the promoter regions of its target genes in a cellular context.
Protocol:
-
Cross-linking: Treat cells (e.g., HCT116 or OVCAR-3) with formaldehyde (B43269) to cross-link proteins to DNA.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into smaller fragments.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-SMYD3 antibody or a control IgG antibody overnight.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washing: Wash the beads to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating.
-
DNA Purification: Purify the DNA.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific to the promoter regions of known SMYD3 target genes to quantify the amount of co-immunoprecipitated DNA. A reduction in the amount of amplified DNA in this compound-treated cells compared to control cells indicates that the inhibitor prevents SMYD3 from binding to its target promoters.[1]
Cell Proliferation Assays
A variety of assays can be used to measure the effect of this compound on cancer cell proliferation.
1. Cell Counting:
-
Seed cells in multi-well plates and treat with this compound or vehicle control for various time points (e.g., 24, 48, 72 hours).
-
At each time point, detach the cells and count them using a hemocytometer or an automated cell counter.
2. WST-1 or MTT Assays:
-
These colorimetric assays measure cell viability based on the metabolic activity of the cells.
-
Seed cells in 96-well plates and treat with this compound.
-
After the desired incubation period, add the WST-1 or MTT reagent and incubate further.
-
Measure the absorbance at the appropriate wavelength using a microplate reader. A decrease in absorbance indicates reduced cell viability.[1]
Logical Relationship of this compound's Effects
The following diagram illustrates the logical progression from SMYD3 inhibition to the ultimate biological outcomes observed with this compound treatment.
Conclusion and Future Directions
This compound represents a promising therapeutic candidate for cancers characterized by SMYD3 overexpression. Its well-defined mechanism of action, centered on the inhibition of SMYD3's methyltransferase activity, provides a strong rationale for its further development. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers to build upon, enabling further investigation into the full therapeutic potential of this compound and the development of next-generation SMYD3 inhibitors. Future studies should focus on comprehensive in vivo efficacy and safety profiling to pave the way for potential clinical investigation.
References
- 1. In Silico/In Vitro Hit-to-Lead Methodology Yields SMYD3 Inhibitor That Eliminates Unrestrained Proliferation of Breast Carcinoma Cells [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
Lack of Publicly Available Pharmacokinetic Data for BCI-121
Despite a comprehensive search, there is no publicly available pharmacokinetic data for the compound BCI-121. The existing scientific literature primarily focuses on its mechanism of action and its effects in preclinical, in vitro settings. Information regarding its absorption, distribution, metabolism, and excretion (ADME) in living organisms is not available in the public domain.
This compound is identified as a small molecule inhibitor of SMYD3 (SET and MYND domain-containing protein 3), a histone methyltransferase.[1][2][3] Research has centered on its potential as an anti-cancer agent due to its ability to impair the proliferation of various cancer cell types.[1][2]
Mechanism of Action and In Vitro Studies
This compound functions by inhibiting the enzymatic activity of SMYD3.[2] SMYD3 is an enzyme that methylates histone proteins, specifically H3K4 and H4K5, which plays a role in regulating gene transcription.[1][2] By inhibiting SMYD3, this compound has been shown to:
-
Reduce the proliferation of cancer cell lines, such as colorectal, breast, lung, pancreatic, prostate, and ovarian cancer cells.[2][4]
-
Cause an accumulation of cancer cells in the S phase of the cell cycle.[1][2]
-
Prevent the recruitment of SMYD3 to the promoters of its target genes.[2]
Studies have demonstrated that this compound's anti-proliferative effects are dose- and time-dependent in cancer cell lines.[2] It has been used as a positive control in experiments to identify other novel SMYD3 inhibitors.[4]
Limitations on Pharmacokinetic Information
The absence of pharmacokinetic data is likely because this compound has not yet undergone in vivo testing in animal models or clinical trials in humans.[5] Pharmacokinetic studies are essential to understand how a drug is processed by a living organism and are a critical step in the drug development process that follows initial in vitro characterization. Without these studies, key parameters such as bioavailability, half-life, clearance, and volume of distribution remain unknown.
Due to the lack of available data, it is not possible to provide the requested in-depth technical guide with quantitative data tables, detailed experimental protocols for pharmacokinetic studies, or visualizations of pharmacokinetic pathways for this compound. The available information is limited to its inhibitory effects on SMYD3 and cancer cell proliferation in a laboratory setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In Silico/In Vitro Hit-to-Lead Methodology Yields SMYD3 Inhibitor That Eliminates Unrestrained Proliferation of Breast Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
BCI-121: A Technical Overview of its Anti-Proliferative Efficacy in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
BCI-121 is a small molecule inhibitor targeting SET and MYND domain-containing protein 3 (SMYD3), a histone methyltransferase frequently overexpressed in various human cancers.[1] SMYD3 plays a crucial role in transcriptional activation and the regulation of signaling pathways implicated in cell growth and proliferation.[1][2] This technical guide provides a comprehensive overview of the impact of this compound on the proliferation of cancer cell lines, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols.
Mechanism of Action
This compound functions as a competitive inhibitor of SMYD3, binding to the inner part of the lysine (B10760008) channel and thereby preventing the interaction between SMYD3 and its histone substrates.[1] This inhibition of SMYD3's methyltransferase activity leads to a reduction in key histone methylation marks, such as H3K4me2/3 and H4K5me, which are associated with active gene transcription.[1] By preventing SMYD3 from binding to the promoters of its target genes, this compound effectively downregulates the expression of oncogenes such as c-MET, WNT10B, and CDK2, ultimately leading to an impairment of cancer cell growth.[1]
The anti-proliferative effects of this compound are not solely dependent on its impact on histone methylation. SMYD3 is also known to methylate non-histone proteins involved in critical signaling pathways. Notably, SMYD3 can potentiate the Ras/ERK signaling pathway by methylating MAP3K2 and activate the PI3K/AKT pathway through the methylation of AKT1.[3][4] By inhibiting SMYD3, this compound can disrupt these pro-survival and pro-proliferative signaling cascades.
This compound inhibits SMYD3, preventing histone methylation and subsequent gene transcription.
Impact on Cancer Cell Line Proliferation: Quantitative Data
The efficacy of this compound in inhibiting the proliferation of various cancer cell lines has been demonstrated in multiple studies. The anti-proliferative effect is often dose- and time-dependent and is more pronounced in cell lines with high expression levels of SMYD3.[1]
| Cell Line | Cancer Type | Concentration (µM) | Time (h) | Proliferation Inhibition (%) | Reference |
| HT29 | Colorectal Cancer | 100 | 72 | 46 | [2] |
| HCT116 | Colorectal Cancer | 100 | 72 | 54 | [2] |
| HGC-27 | Gastric Cancer | 100 | - | Significant | [3] |
| SGC-7901 | Gastric Cancer | 100 | - | Significant | [3] |
| MCF7 | Breast Cancer | 150-200 | - | Significant decrease in viability | [4][5] |
| MDA-MB-231 | Breast Cancer | 200 | - | Significant decrease in viability | [4][5] |
| Hey | Ovarian Cancer | 120-160 | - | Significant | [6] |
| OVCA433 | Ovarian Cancer | 120-160 | - | Significant | [6] |
Effects on Cell Cycle and Apoptosis
In addition to inhibiting proliferation, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. Treatment with this compound leads to an accumulation of cells in the S phase and G1 phase of the cell cycle.[2][4] Furthermore, this compound treatment has been observed to induce both early and late apoptosis in breast cancer cell lines.[4]
| Cell Line | Effect | Concentration (µM) | Time (h) | Observations | Reference |
| Various | Cell Cycle Arrest | - | - | Accumulation in S phase | [2] |
| MCF7 | Cell Cycle Arrest | 200 | 24 | G1 arrest, reduced S phase | [4] |
| MDA-MB-231 | Cell Cycle Arrest | 200 | 24 | G1 arrest | [4] |
| MCF7 | Apoptosis | - | 48 | Late apoptosis and necrosis | [4] |
| MDA-MB-231 | Apoptosis | - | 48 | Early and late apoptosis | [4] |
Experimental Protocols
Cell Proliferation Assay (WST-1)
This assay is used to quantify the number of viable cells in a culture by measuring the cleavage of the tetrazolium salt WST-1 to formazan (B1609692) by mitochondrial dehydrogenases.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of this compound or vehicle control (DMSO) and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of proliferation inhibition relative to the vehicle control.
References
Methodological & Application
BCI-121 Experimental Protocol for In Vitro Studies: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
BCI-121 is a small molecule inhibitor of the SET and MYND domain-containing protein 3 (SMYD3), a lysine (B10760008) methyltransferase.[1][2] SMYD3 is implicated in oncogenesis through its methylation of both histone and non-histone protein targets, leading to the transcriptional activation of genes involved in cell proliferation and survival.[3][4][5][6] this compound has been shown to impair the proliferation of various cancer cell lines by inhibiting the catalytic activity of SMYD3, leading to cell cycle arrest and a reduction in key histone methylation marks.[2][7] These application notes provide detailed protocols for in vitro studies to investigate the effects of this compound on cancer cells.
Mechanism of Action
This compound functions as a competitive inhibitor at the histone binding site of SMYD3.[7] This inhibition prevents the methylation of SMYD3 substrates, which include histones (H3K4, H4K5, H4K20) and non-histone proteins such as MAP3K2 and AKT1.[4][5][6] The downstream effects of SMYD3 inhibition by this compound include the suppression of oncogenic signaling pathways, such as the Ras/Raf/MEK/ERK and PI3K/AKT pathways, leading to reduced cancer cell proliferation and survival.[3][5][6]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound treatment on various cancer cell lines as reported in the literature.
Table 1: Inhibition of Cancer Cell Proliferation by this compound
| Cell Line | Cancer Type | This compound Concentration (µM) | Treatment Duration (hours) | Proliferation Inhibition (%) | Reference |
| HT29 | Colorectal | 100 | 72 | 46 | [2] |
| HCT116 | Colorectal | 100 | 72 | 54 | [2] |
| MCF7 | Breast | 200 | Not Specified | ~50 (2-fold suppression) | [8] |
| MDA-MB-231 | Breast | 200 | Not Specified | Significant delay in growth | [8] |
| Hey | Ovarian | 120 | Not Specified | Dose-dependent inhibition of invasion | [9] |
| OVCA433 | Ovarian | 160 | Not Specified | Dose-dependent inhibition of invasion | [9] |
| HGC-27 | Gastric | 100 | Not Specified | Substantial mitigation | [10] |
| SGC-7901 | Gastric | 100 | Not Specified | Substantial mitigation | [10] |
Table 2: Effect of this compound on Cell Cycle Distribution
| Cell Line | Cancer Type | This compound Concentration (µM) | Treatment Duration (hours) | Effect on Cell Cycle | Reference |
| HT29 | Colorectal | Not Specified | Not Specified | Accumulation in S phase | [2] |
| MCF7 | Breast | 200 | 24 | G1 arrest, reduced S phase | [8][11] |
| MDA-MB-231 | Breast | 200 | 24 | G1 arrest | [8][11] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Smyd3-associated regulatory pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. benchchem.com [benchchem.com]
- 7. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. In Silico/In Vitro Hit-to-Lead Methodology Yields SMYD3 Inhibitor That Eliminates Unrestrained Proliferation of Breast Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing BCI-121 in Chromatin Immunoprecipitation (ChIP) Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of BCI-121, a small molecule inhibitor, in Chromatin Immunoprecipitation (ChIP) assays. This document outlines the mechanism of action of this compound, its effects on histone methylation, and a comprehensive protocol for performing ChIP to investigate the chromatin occupancy of its target, SMYD3.
Introduction to this compound
This compound is a versatile small molecule inhibitor with dual functions. Primarily recognized as an inhibitor of SMYD3 (SET and MYND domain-containing protein 3), it impairs the proliferation of cancer cells.[1] SMYD3 is a histone lysine (B10760008) methyltransferase that plays a crucial role in transcriptional activation.[2] this compound has been shown to reduce global levels of histone H3 lysine 4 di- and tri-methylation (H3K4me2/3) and H4 lysine 5 methylation (H4K5me).[2][3] By inhibiting SMYD3, this compound prevents its recruitment to the promoters of its target genes, leading to a reduction in their expression.[1][2]
Additionally, this compound has been identified as an allosteric inhibitor of dual specificity phosphatases (DUSP) 1 and 6.[4][5][6] This inhibition can lead to enhanced phosphorylation of p38 and JNK MAP kinases.[5][6] For the purposes of these application notes, we will focus on its well-documented role as a SMYD3 inhibitor in the context of chromatin biology.
Mechanism of Action: SMYD3 Inhibition
This compound competes with histone substrates for binding to SMYD3.[2] This competitive inhibition prevents the transfer of methyl groups from S-adenosylmethionine (SAM) to lysine residues on histone tails, a critical step in the epigenetic regulation of gene expression. The functional consequence is a decrease in the methylation marks associated with active transcription at SMYD3 target genes.[2]
Caption: Mechanism of this compound as a SMYD3 inhibitor.
Quantitative Data Summary
The following tables summarize the reported effects of this compound on cell proliferation and histone methylation in various cancer cell lines.
Table 1: Effect of this compound on Cell Proliferation
| Cell Line | Concentration (µM) | Treatment Duration (h) | % Inhibition of Proliferation | Reference |
| HT29 | 100 | 72 | 46% | [1][2] |
| HCT116 | 100 | 72 | 54% | [1][2] |
| HCT116 (High SMYD3) | 1, 10, 30, 60, 100 | 48 | Dose-dependent reduction | [2] |
| LS174T (Low SMYD3) | Up to 100 | 72 | No significant inhibition | [2] |
Table 2: Effect of this compound on Histone Methylation
| Cell Line | Concentration (µM) | Treatment Duration (h) | Histone Mark | Result | Reference |
| HT29 | 1, 10, 30, 60, 100 | 48 | H4K5me, H3K4me2 | Dose-dependent reduction | [2] |
| HT29 | 1, 10, 30, 60, 100 | 48 | H3K27me3 | Not affected | [2] |
Chromatin Immunoprecipitation (ChIP) Protocol for this compound Treated Cells
This protocol is designed to assess the effect of this compound on the binding of SMYD3 to the promoter regions of its target genes.
I. Cell Culture and this compound Treatment
-
Culture cells of interest (e.g., HCT116, OVCAR-3) to approximately 80% confluency.[2]
-
Treat cells with the desired concentration of this compound (e.g., 100 µM) or vehicle control (DMSO) for the specified duration (e.g., 72 hours).[2] The optimal concentration and treatment time should be determined empirically for each cell line.
II. Cross-linking
-
Add formaldehyde (B43269) directly to the culture medium to a final concentration of 1% (e.g., add 270 µL of 37% formaldehyde to 10 mL of medium).[7]
-
Incubate for 10 minutes at room temperature with gentle shaking.[7]
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM (e.g., add 1.41 mL of 1 M glycine to 10 mL of medium).[7]
-
Incubate for 5 minutes at room temperature.[7]
-
Wash cells twice with ice-cold PBS. For adherent cells, scrape them into PBS.[7]
-
Centrifuge cells at 2,000 x g for 5 minutes at 4°C and discard the supernatant.[7]
III. Cell Lysis and Chromatin Shearing
-
Resuspend the cell pellet in a cold cell lysis buffer containing protease inhibitors.[7]
-
Incubate on ice for 10 minutes to lyse the cell membranes.[7]
-
Sonicate the lysate to shear the chromatin into fragments of 200-1000 bp.[7][8]
-
Optimization is critical: Perform a time-course experiment to determine the optimal sonication conditions for your cell type and equipment.[8][9]
-
Analyze the fragment size by running a small aliquot of the sheared chromatin on a 1-2% agarose (B213101) gel.[7][10]
-
IV. Immunoprecipitation
-
Save a small aliquot of the sheared chromatin as "input" DNA.[11]
-
Dilute the remaining chromatin with ChIP dilution buffer.
-
Pre-clear the chromatin with Protein A/G magnetic beads or agarose beads for 30-60 minutes at 4°C with rotation.[7]
-
Pellet the beads and transfer the supernatant (pre-cleared chromatin) to a new tube.
-
Add 1-5 µg of anti-SMYD3 antibody to the pre-cleared chromatin. For a negative control, use a non-specific IgG antibody.[2][8]
-
Add equilibrated Protein A/G beads to each immunoprecipitation reaction and incubate for 2-4 hours at 4°C with rotation to capture the antibody-protein-DNA complexes.[8]
V. Washing and Elution
-
Pellet the beads and discard the supernatant.
-
Perform a series of washes with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.[11]
-
Wash the beads once with TE buffer.[11]
-
Elute the chromatin from the beads by adding elution buffer and incubating at 65°C.[11]
VI. Reverse Cross-linking and DNA Purification
-
Add NaCl to the eluted chromatin and the "input" samples and incubate at 65°C for at least 4 hours (or overnight) to reverse the formaldehyde cross-links.[9][10]
-
Add RNase A and incubate at 37°C for 30 minutes.[9]
-
Purify the DNA using a PCR purification kit or by phenol:chloroform extraction followed by ethanol (B145695) precipitation.[7][11]
VII. Downstream Analysis
-
Quantify the purified DNA.
-
Perform quantitative PCR (qPCR) using primers specific for the promoter regions of known SMYD3 target genes (e.g., cMET, WNT10B, CDK2).[2]
-
Analyze the data using the percent input method to determine the relative enrichment of SMYD3 at specific genomic loci in this compound treated versus untreated cells.[2]
Caption: Workflow for a Chromatin Immunoprecipitation (ChIP) assay.
Expected Outcomes
Treatment with this compound is expected to reduce the binding of SMYD3 to the promoter regions of its target genes.[2] This will be observed as a decrease in the qPCR signal (lower percent input) for the anti-SMYD3 immunoprecipitated samples from this compound treated cells compared to the vehicle-treated control cells. This reduction in SMYD3 binding should correlate with a decrease in the mRNA expression of these target genes.[2]
By following these detailed protocols, researchers can effectively utilize this compound as a tool to investigate the role of SMYD3 in chromatin modification and gene regulation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Dual Specificity Protein Phosphatase 1/6 Inhibitor, BCI [sigmaaldrich.com]
- 5. BCI, an inhibitor of the DUSP1 and DUSP6 dual specificity phosphatases, enhances P2X7 receptor expression in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | BCI, an inhibitor of the DUSP1 and DUSP6 dual specificity phosphatases, enhances P2X7 receptor expression in neuroblastoma cells [frontiersin.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Overview of Chromatin Immunoprecipitation (ChIP) | Cell Signaling Technology [cellsignal.com]
- 9. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 10. protocols.io [protocols.io]
- 11. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
Application Notes and Protocols for BCI-121 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
BCI-121, also known as (E)-2-benzylidene-3-(cyclohexylamino)-2,3-dihydro-1H-inden-1-one, is a versatile small molecule inhibitor with dual activity. It has been identified as an inhibitor of the histone methyltransferase SMYD3 and as a dual specificity phosphatase (DUSP) 1 and DUSP6 inhibitor.[1][2][3] Its ability to modulate key signaling pathways, particularly the MAPK/ERK pathway, makes it a valuable tool for cancer research and drug development.[1][4] These application notes provide detailed protocols and guidelines for utilizing this compound in cell culture experiments to investigate its effects on cell proliferation, signaling, and other cellular processes.
Mechanism of Action
This compound exerts its biological effects through two primary mechanisms:
-
SMYD3 Inhibition: this compound inhibits the enzymatic activity of SMYD3, a histone methyltransferase often overexpressed in various cancers.[2][5] By inhibiting SMYD3, this compound can reduce the methylation of histone H3 at lysine (B10760008) 4 (H3K4me2/3) and histone H4 at lysine 5 (H4K5me), leading to altered gene expression and reduced cancer cell proliferation.[5][6]
-
DUSP1 and DUSP6 Inhibition: this compound acts as an allosteric inhibitor of DUSP1 and DUSP6.[3][7] These phosphatases are negative regulators of the mitogen-activated protein kinase (MAPK) signaling pathways.[8][9] DUSP1 primarily dephosphorylates JNK and p38, while DUSP6 is more specific for ERK1/2.[4][10][11] By inhibiting DUSP1 and DUSP6, this compound leads to the hyperactivation of JNK and ERK signaling pathways, which can paradoxically suppress tumor growth in certain contexts.[1][8]
Data Presentation
Summary of this compound Concentrations and Effects in Various Cell Lines
| Cell Line | Cancer Type | Concentration Range | Incubation Time | Observed Effects | Reference(s) |
| HT29 | Colorectal Cancer | 1 - 100 µM | 48 - 72 h | Dose-dependent inhibition of proliferation, reduction of H4K5me and H3K4me2 marks, decreased ERK1/2 activation. | [5] |
| HCT116 | Colorectal Cancer | 1 - 100 µM | 48 - 72 h | Dose-dependent inhibition of proliferation in high SMYD3-expressing cells, decreased expression of SMYD3 target genes. | [2][5] |
| OVCAR-3 | Ovarian Cancer | 100 µM | 72 h | Reduced SMYD3 binding to target gene promoters. | [5] |
| MPNST Cells | Malignant Peripheral Nerve Sheath Tumor | 2 µM | 24 - 72 h | Reduced cell survival, increased ERK and JNK activation, induction of apoptosis. | [1][8] |
| N2a | Neuroblastoma | Not specified | 1 - 2 h | Increased phosphorylation of p38 and JNK, abrogation of serum-deprivation induced ERK1/2 phosphorylation. | [3] |
| SH-SY5Y | Neuroblastoma | Not specified | Not specified | Dose-dependent decrease in ERK activity and cell viability. | [10] |
| MCF7 | Breast Cancer | 50 - 200 µM | 24 - 96 h | Significant decrease in cell viability at higher concentrations, induction of late apoptosis and necrosis. | [12][13] |
| MDA-MB-231 | Breast Cancer | 50 - 200 µM | 24 - 96 h | Significant delay in cellular growth, induction of early and late apoptosis. | [12][13] |
| MIA PaCa-2 | Pancreatic Cancer | Not specified | Not specified | Modulation of glucose uptake, reduction in cell viability and survival. | [14] |
| PANC-1 | Pancreatic Cancer | Not specified | Not specified | Modulation of glucose uptake, reduction in cell viability and survival. | [14] |
IC50 Values of BCI (the DUSP1/6 inhibitor component)
| Target | IC50 (in cells) | Reference(s) |
| DUSP1 | 8.0 µM | [15] |
| DUSP6 | 13.3 µM | [15] |
Experimental Protocols
Protocol 1: General Cell Proliferation Assay using WST-1
This protocol is adapted for assessing the dose-dependent effect of this compound on the proliferation of adherent cancer cell lines.
Materials:
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
96-well cell culture plates
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C and 5% CO2.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested concentration range is 1, 10, 30, 60, and 100 µM.[5]
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
WST-1 Assay: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle control.
Protocol 2: Western Blot Analysis of MAPK Signaling Pathway
This protocol outlines the procedure to assess the effect of this compound on the phosphorylation status of ERK and JNK.
Materials:
-
This compound (stock solution in DMSO)
-
6-well cell culture plates
-
Complete cell culture medium and serum-free medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Seeding and Starvation: Seed cells in 6-well plates and grow to 70-80% confluency. For studies involving growth factor stimulation, serum-starve the cells overnight.
-
This compound Treatment: Treat the cells with the desired concentration of this compound (e.g., 2 µM) for a specified time (e.g., 1 hour).[8]
-
Stimulation (Optional): If applicable, stimulate the cells with a growth factor (e.g., 10% FBS) for a short period (e.g., 1 hour) to induce MAPK signaling.[8]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
-
Analysis: Quantify the band intensities and normalize to the total protein or a loading control (e.g., β-actin).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound action on MAPK signaling pathways.
References
- 1. Targeted Inhibition of the Dual Specificity Phosphatases DUSP1 and DUSP6 Suppress MPNST Growth via JNK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BCI, an inhibitor of the DUSP1 and DUSP6 dual specificity phosphatases, enhances P2X7 receptor expression in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual-specificity phosphatase 6 (DUSP6): a review of its molecular characteristics and clinical relevance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. axonmedchem.com [axonmedchem.com]
- 7. Zebrafish chemical screening reveals an inhibitor of Dusp6 that expands cardiac cell lineages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted inhibition of the dual specificity phosphatases DUSP1 and DUSP6 suppress MPNST growth via JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. Role for DUSP1 (dual-specificity protein phosphatase 1) in the regulation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. selleckchem.com [selleckchem.com]
BCI-121 Treatment for Apoptosis Induction in Breast Cancer Cells: Application Notes and Protocols
For Research Use Only.
Introduction
BCI-121 is a small molecule inhibitor of the histone lysine (B10760008) methyltransferase SMYD3 (SET and MYND domain-containing protein 3).[1][2] SMYD3 is overexpressed in various cancers, including breast cancer, and plays a crucial role in transcriptional activation of oncogenes, leading to increased cell proliferation and survival.[1][3] this compound impairs cancer cell growth by competing with histone substrates for binding to SMYD3, which in turn reduces the expression of SMYD3 target genes.[1][4] This application note provides protocols for inducing apoptosis in breast cancer cell lines using this compound and for assessing its effects on cell viability and the cell cycle.
Data Summary
Treatment of breast cancer cell lines with this compound leads to a dose- and time-dependent inhibition of cell proliferation and induction of apoptosis.[2][5] The following tables summarize the quantitative effects of this compound on two commonly used breast cancer cell lines, MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative).
Table 1: Effect of this compound on Breast Cancer Cell Viability
| Cell Line | Concentration (µM) | Treatment Duration (hours) | Effect on Cell Viability | Reference |
| MCF-7 | 150 | 24, 48, 72, 96 | Significant decrease | [2] |
| 200 | 24, 48, 72, 96 | Significant decrease | [2] | |
| MDA-MB-231 | 150 | 24, 48, 72, 96 | Significant decrease | [2] |
| 200 | 24, 48, 72, 96 | Significant decrease | [2] |
Table 2: Apoptosis Induction by this compound in Breast Cancer Cells
| Cell Line | Concentration (µM) | Treatment Duration (hours) | Apoptotic Profile | Reference |
| MCF-7 | 200 | 48 | Increase in late apoptosis and necrosis | [2] |
| MDA-MB-231 | 200 | 48 | Increase in early and late apoptosis | [2] |
Table 3: Effect of this compound on Cell Cycle Distribution in Breast Cancer Cells
| Cell Line | Concentration (µM) | Treatment Duration (hours) | Effect on Cell Cycle | Reference |
| MCF-7 | 200 | 24 | G1 arrest, reduction of S phase | [2] |
| MDA-MB-231 | 200 | 24 | G1 arrest | [2] |
Signaling Pathway
This compound induces apoptosis in breast cancer cells by inhibiting the methyltransferase activity of SMYD3. This leads to a downstream cascade affecting cell cycle regulation and apoptosis-related proteins.
Caption: this compound inhibits SMYD3, leading to G1 arrest and apoptosis.
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol is for determining the dose- and time-dependent effects of this compound on the viability of breast cancer cells.
Materials:
-
This compound (dissolved in DMSO)[2]
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed breast cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.[6]
-
Prepare serial dilutions of this compound in complete growth medium. Recommended concentrations to test are 50, 100, 150, and 200 µM.[2] Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plates for the desired treatment durations (e.g., 24, 48, 72, and 96 hours).[2]
-
At the end of each time point, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Analysis of Apoptosis by Flow Cytometry
This protocol details the detection and quantification of apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[2]
Caption: Workflow for apoptosis analysis using flow cytometry.
Materials:
-
This compound (dissolved in DMSO)[2]
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
6-well plates
-
Complete growth medium
-
PBS (Phosphate-Buffered Saline)
-
Trypsin-EDTA
-
Annexin V-APC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells at a density of 5 x 10⁵ cells per well in 6-well plates and allow them to attach overnight.[2]
-
Treat the cells with 200 µM this compound or vehicle control (DMSO) for 48 hours.[2]
-
Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin.
-
Pellet the cells by centrifugation and wash twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin binding buffer provided in the kit.
-
Add APC Annexin V and incubate for 15 minutes at room temperature in the dark.[2]
-
Add Propidium Iodide (PI) to the cell suspension immediately before analysis.[2]
-
Analyze the samples using a flow cytometer. Discriminate cell populations as follows:
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This protocol is for analyzing the effect of this compound on the cell cycle distribution of breast cancer cells.[2]
Materials:
-
This compound (dissolved in DMSO)[2]
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
6-well plates
-
Complete growth medium
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed 5 x 10⁵ cells per well in 6-well plates and incubate overnight.[2]
-
Treat the cells with 200 µM this compound or vehicle control for 24 hours.[2]
-
Harvest the cells, including any detached cells in the medium.
-
Wash the cells twice with PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, then incubate at 4°C overnight.[2]
-
Wash the fixed cells twice with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Troubleshooting
-
Low Apoptosis Induction: Ensure the this compound is fully dissolved and has not undergone multiple freeze-thaw cycles. Confirm that the cell line used is responsive to SMYD3 inhibition.[1] Treatment duration may need to be optimized for different cell lines.
-
High Background in Flow Cytometry: Ensure proper washing of cells to remove unbound antibodies and dyes. Optimize compensation settings on the flow cytometer.
-
Inconsistent Results: Maintain consistent cell seeding densities and treatment conditions. Use a fresh aliquot of this compound for each experiment.
Conclusion
This compound is an effective inhibitor of SMYD3 that induces apoptosis and cell cycle arrest in breast cancer cells. The provided protocols offer a framework for researchers to investigate the anti-cancer effects of this compound and can be adapted for use with other cancer cell lines. Further studies to explore the detailed molecular mechanisms and to optimize treatment regimens are warranted.
References
- 1. SMYD3: a regulator of epigenetic and signaling pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Silico/In Vitro Hit-to-Lead Methodology Yields SMYD3 Inhibitor That Eliminates Unrestrained Proliferation of Breast Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repository.up.ac.za [repository.up.ac.za]
Application Notes and Protocols: Western Blot Analysis of SMYD3 Targets Following BCI-121 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
SET and MYND domain-containing protein 3 (SMYD3) is a lysine (B10760008) methyltransferase that plays a crucial role in regulating gene transcription and signaling pathways.[1][2] It targets both histone and non-histone proteins, and its aberrant expression is implicated in the development and progression of various cancers.[1][2] SMYD3's substrates include histone H3 at lysine 4 (H3K4), histone H4 at lysine 5 (H4K5), and non-histone proteins such as VEGFR, HER2, MAP3K2, and AKT.[2][3] BCI-121 is a small molecule inhibitor that targets SMYD3, impairing cancer cell proliferation by competing with target histones for SMYD3 binding.[4][5] This document provides detailed application notes and protocols for the Western blot analysis of SMYD3 targets after treatment with this compound.
Data Presentation
The following tables summarize the quantitative effects of this compound treatment on the levels of key SMYD3 targets as determined by Western blot analysis.
Table 1: Dose-Dependent Effect of this compound on Histone Methylation and ERK1/2 Phosphorylation in Colorectal Cancer (CRC) Cells [6]
| Target | This compound Concentration (µM) | Fold Change (Normalized to Control) | Cell Line | Treatment Duration |
| H4K5me | 1 | ~0.9 | HT29 | 48h |
| 10 | ~0.8 | |||
| 30 | ~0.6 | |||
| 60 | ~0.4 | |||
| 100 | ~0.3 | |||
| H3K4me2 | 1 | ~1.0 | HT29 | 48h |
| 10 | ~0.9 | |||
| 30 | ~0.7 | |||
| 60 | ~0.5 | |||
| 100 | ~0.4 | |||
| p-ERK1/2 | 1 | ~1.0 | HT29 | 48h |
| 10 | ~0.9 | |||
| 30 | ~0.7 | |||
| 60 | ~0.5 | |||
| 100 | ~0.3 |
Table 2: Dose-Dependent Effect of this compound on AKT Methylation and Phosphorylation [5]
| Target | This compound Concentration (µM) | Normalized Intensity (Relative to Control) | Cell Line | Treatment Duration |
| mono-methyl AKT1 (K14) | 10 | ~0.7 | SW480 | 72h |
| 50 | ~0.3 | |||
| p-AKT (Thr 308) | 10 | ~0.6 | SW480 | 72h |
| 50 | ~0.2 | |||
| mono-methyl AKT1 (K14) | 10 | ~0.8 | MDA-MB-231 | 72h |
| 50 | ~0.4 | |||
| p-AKT (Thr 308) | 10 | ~0.7 | MDA-MB-231 | 72h |
| 50 | ~0.3 |
Table 3: Effect of this compound on H3K4me3 Levels in a Tauopathy Mouse Model [7]
| Treatment | Relative H3K4me3 Protein Levels (Normalized to WT Vehicle) | Brain Region |
| WT + Vehicle | 1.0 | Prefrontal Cortex |
| Tau + Vehicle | ~1.8 | Prefrontal Cortex |
| Tau + this compound (1 mg/kg) | ~1.1 | Prefrontal Cortex |
Signaling Pathways
This compound treatment, by inhibiting SMYD3, impacts key signaling pathways involved in cell proliferation and survival.
Experimental Protocols
A generalized workflow for Western blot analysis is presented below, followed by specific protocols for histone and non-histone protein targets.
Protocol 1: Western Blot for Histone Modifications (H3K4me3, H4K5me)
This protocol is optimized for the detection of histone modifications, which are nuclear proteins.
1. Materials and Reagents
-
Cell culture reagents
-
This compound (dissolved in DMSO)
-
Nuclear Extraction Kit or RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer (4x)
-
15% SDS-PAGE gels
-
PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for low molecular weight histones)[4]
-
Transfer buffer
-
Tris-buffered saline with Tween-20 (TBST)
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (e.g., anti-H3K4me3, anti-H4K5me, anti-Histone H3)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
2. Procedure
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with various concentrations of this compound (and a vehicle control, DMSO) for the desired time (e.g., 48-72 hours).
-
Nuclear Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Perform nuclear extraction following the manufacturer's protocol of a commercial kit or a standard laboratory protocol.[6] Briefly, this involves lysing the plasma membrane to release the cytoplasm, followed by centrifugation to pellet the nuclei, and then lysing the nuclear membrane to release nuclear proteins.
-
Alternatively, for whole-cell lysates, use RIPA buffer.[8]
-
-
Protein Quantification: Determine the protein concentration of the nuclear extracts using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load samples onto a 15% SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins to a 0.2 µm PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. Use an antibody against total histone H3 as a loading control.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Signal Detection: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the modified histone to the intensity of the total histone H3.
Protocol 2: Western Blot for Non-Histone Targets (p-AKT, p-ERK)
This protocol is suitable for detecting signaling proteins, which are often found in the cytoplasm or associated with cellular membranes.
1. Materials and Reagents
-
Cell culture reagents
-
This compound (dissolved in DMSO)
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer (4x)
-
10-12% SDS-PAGE gels
-
PVDF or nitrocellulose membrane (0.45 µm pore size)
-
Transfer buffer
-
Tris-buffered saline with Tween-20 (TBST)
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT (Thr308), anti-AKT, anti-p-ERK1/2, anti-ERK1/2)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
2. Procedure
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with various concentrations of this compound (and a vehicle control, DMSO) for the desired time.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells directly on the plate with ice-cold RIPA buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load samples onto a 10-12% SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in the appropriate blocking buffer overnight at 4°C with gentle agitation. Use antibodies against total AKT and total ERK as loading controls for their respective phosphoproteins.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Signal Detection: Add ECL substrate and capture the signal.
-
Data Analysis: Quantify band intensities. Normalize the intensity of the phosphorylated protein to the intensity of the corresponding total protein.
References
- 1. Western Analysis of Histone Modifications (Aspergillus nidulans) [bio-protocol.org]
- 2. Epigenetic Changes in the Brain: Measuring Global Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SMYD3: a regulator of epigenetic and signaling pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 5. researchgate.net [researchgate.net]
- 6. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Methyltransferase Assay Using BCI-121
For Researchers, Scientists, and Drug Development Professionals
Introduction
BCI-121 is a small molecule inhibitor of the SET and MYND domain-containing protein 3 (SMYD3), a histone lysine (B10760008) methyltransferase.[1][2] SMYD3 is implicated in the regulation of gene expression through the methylation of histone H3 at lysine 4 (H3K4) and histone H4 at lysine 5 (H4K5).[1][2] Overexpression of SMYD3 has been observed in various cancers, making it a compelling target for therapeutic development.[2][3] this compound has been shown to impair the proliferation of cancer cells by inhibiting SMYD3's enzymatic activity, leading to a reduction in histone methylation and subsequent downstream effects on gene expression and cell cycle progression.[1][2][4] These application notes provide a detailed protocol for an in vitro methyltransferase assay to characterize the inhibitory activity of this compound against SMYD3.
Mechanism of Action
This compound functions as a competitive inhibitor of SMYD3, interfering with the binding of its histone substrates.[2] By occupying the substrate-binding site, this compound prevents the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the target lysine residues on histones. This inhibition of SMYD3's catalytic activity leads to a decrease in the levels of specific histone methylation marks, such as H3K4me2/3 and H4K5me.[1][2] The reduction in these activating marks on histone tails alters chromatin structure and leads to the downregulation of SMYD3 target genes involved in cell proliferation.[2] In cellular contexts, treatment with this compound has been shown to induce cell cycle arrest, typically in the S-phase or G1-phase, and promote apoptosis in cancer cell lines with high SMYD3 expression.[1][4][5]
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the SMYD3 signaling pathway and the experimental workflow for the in vitro methyltransferase assay.
Caption: Simplified SMYD3 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the in vitro SMYD3 methyltransferase assay.
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound observed in various studies.
| Cell Line | This compound Concentration | Treatment Duration | Observed Effect | Reference |
| HT29 (colorectal cancer) | 100 µM | 72 hours | 46% reduction in cell proliferation | [1][2] |
| HCT116 (colorectal cancer) | 100 µM | 72 hours | 54% reduction in cell proliferation | [1][2] |
| HCT116 and OVCAR-3 | 100 µM | 72 hours | Reduced SMYD3 binding to target gene promoters | [2] |
| Hey and OVCA433 (ovarian cancer) | 120 µM and 160 µM | Not specified | Inhibition of invasion and adhesion | [6] |
| MCF7 (breast cancer) | 200 µM | 24 hours | ~2-fold suppression of cellular growth | [5] |
| SGC-7901 (gastric cancer) | 100 µM | In vivo | Markedly repressed tumor growth | [7] |
Experimental Protocol: In Vitro SMYD3 Methyltransferase Assay
This protocol is adapted from established methods for assessing SMYD3 inhibition by this compound.[2][8]
Materials:
-
Recombinant GST-tagged SMYD3 (GST-SMYD3)
-
This compound
-
Calf thymus histones or recombinant human histone H3/H4
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
Reaction Buffer (50 mM Tris-HCl pH 8.0, 10% glycerol, 20 mM KCl, 5 mM MgCl₂, 0.02% Triton X-100, 1 mM PMSF)
-
DMSO (vehicle control)
-
SDS-PAGE gels
-
Coomassie Brilliant Blue stain
-
Autoradiography film or digital imager
-
Scintillation counter and fluid (for quantitative analysis)
Procedure:
-
Preparation of this compound: Prepare a stock solution of this compound in DMSO. Further dilute in the reaction buffer to achieve the desired final concentrations for the assay. A concentration of 100 µM has been shown to be effective.[2]
-
Pre-incubation: In a microcentrifuge tube, incubate GST-SMYD3 with the desired concentration of this compound or an equivalent volume of DMSO (for the vehicle control) for 30 minutes at room temperature. This allows the inhibitor to bind to the enzyme.
-
Reaction Initiation: To the pre-incubation mixture, add the histone substrate (e.g., calf thymus histones) and [³H]-SAM to initiate the methyltransferase reaction.
-
Incubation: Incubate the reaction mixture for 45 minutes at 30°C.
-
Reaction Termination: Stop the reaction by adding SDS-PAGE sample loading buffer and boiling for 5 minutes.
-
SDS-PAGE: Resolve the proteins in the reaction mixture on an SDS-PAGE gel.
-
Coomassie Staining: After electrophoresis, stain the gel with Coomassie Brilliant Blue to visualize the total protein and ensure equal loading of histones in each lane.
-
Fluorography and Autoradiography: For visualization of methylated histones, treat the gel with a fluorographic enhancer according to the manufacturer's instructions. Dry the gel and expose it to autoradiography film or a suitable digital imager to detect the ³H signal. A decrease in the signal in the this compound treated lanes compared to the control indicates inhibition of SMYD3 activity.
-
(Optional) Quantitative Analysis: For a more quantitative measure of inhibition, the reaction can be spotted onto P81 phosphocellulose paper, washed to remove unincorporated [³H]-SAM, and the incorporated radioactivity measured using a scintillation counter.
Conclusion
This compound is a valuable tool for studying the function of SMYD3 and for investigating the therapeutic potential of SMYD3 inhibition. The provided in vitro methyltransferase assay protocol offers a robust method for characterizing the inhibitory activity of this compound and similar compounds. The quantitative data and workflow diagrams serve as a comprehensive resource for researchers in the field of epigenetics and drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application of BCI-121 in High-Throughput Screening for SMYD3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
SET and MYND domain-containing protein 3 (SMYD3) is a lysine (B10760008) methyltransferase that has emerged as a significant therapeutic target in oncology.[1][2] Overexpressed in a variety of cancers, including colorectal, breast, and liver cancer, SMYD3 plays a crucial role in transcriptional activation by methylating both histone and non-histone proteins.[2][3][4][5][6] Its substrates include histone H3 at lysine 4 (H3K4), promoting gene transcription, as well as key signaling proteins like MAP3K2, VEGFR1, HER2, and AKT1, thereby activating oncogenic pathways such as the Ras/Raf/MEK/ERK pathway.[3][5][6][7] The targeted inhibition of SMYD3 presents a promising strategy for cancer therapy.
BCI-121 is a known substrate-competitive inhibitor of SMYD3.[7][8] It has been demonstrated to effectively reduce SMYD3's methyltransferase activity, leading to decreased cancer cell proliferation and induction of cell cycle arrest.[9][10][11] As a well-characterized inhibitor, this compound serves as an essential tool and reference compound in high-throughput screening (HTS) campaigns aimed at discovering novel and more potent SMYD3 inhibitors.
These application notes provide detailed protocols for utilizing this compound in both biochemical and cell-based HTS assays for the identification and characterization of new SMYD3 inhibitors.
SMYD3 Signaling Pathway
The following diagram illustrates the central role of SMYD3 in various signaling pathways implicated in cancer. SMYD3-mediated methylation of histone and non-histone targets leads to the activation of downstream effectors, promoting cell growth, proliferation, and survival.
Quantitative Data Summary
The following tables summarize the inhibitory activities of this compound and other known SMYD3 inhibitors.
Table 1: In Vitro and Cellular Activity of this compound
| Parameter | Cell Line | Concentration | Effect | Reference |
| Binding Affinity (Kd) | - | 11.8 µM | Direct binding to SMYD3 | [2] |
| Inhibition of H4 Methylation | In Vitro | 100 µM | Significant decrease | [9][10] |
| Cell Proliferation Inhibition | HT29 (Colon Cancer) | 100 µM (72h) | 46% reduction | [10] |
| Cell Proliferation Inhibition | HCT116 (Colon Cancer) | 100 µM (72h) | 54% reduction | [10] |
| Cell Proliferation Inhibition | MCF7 (Breast Cancer) | 200 µM | ~2-fold suppression | [12][13] |
| Cell Proliferation Inhibition | MDA-MB-231 (Breast Cancer) | 200 µM | Significant delay | [12][13] |
| Cell Viability Decrease | MCF7, MDA-MB-231 | 150-200 µM | Significant decrease | [12] |
| Cell Cycle Arrest | HT29 | 100 µM (48h) | S-phase accumulation | [14] |
| Cell Cycle Arrest | MCF7, MDA-MB-231 | 200 µM (24h) | G1 arrest | [12][13] |
Table 2: Comparison of SMYD3 Inhibitors
| Inhibitor | Type | IC50 | Ki | Kd | Reference |
| This compound | Substrate-competitive | - | - | 11.8 µM | [2] |
| EPZ031686 | Potent, orally active | 3 nM | - | - | [15][16] |
| GSK2807 | SAM-competitive | 130 nM | 14 nM | - | [15][16] |
| BAY-6035 | Substrate-competitive | 88 nM | - | - | [15][16] |
| SMYD3-IN-1 | Irreversible, selective | 11.7 nM | - | - | [15][16] |
| EM127 | Covalent | - | - | 13 µM | [15][16] |
Experimental Protocols
Protocol 1: High-Throughput Biochemical Screening using AlphaLISA Assay
This protocol is adapted from commercially available SMYD3 homogeneous assay kits and is designed for a 384-well format, suitable for HTS.[3][17][18] The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology allows for the detection of methylated substrate in a no-wash format.
Objective: To identify compounds that inhibit the methyltransferase activity of SMYD3 in a biochemical assay. This compound is used as a positive control for inhibition.
Materials:
-
SMYD3/HSP90 recombinant human protein complex
-
GST-tagged SMYD3 substrate (e.g., MAP3K2 or histone-derived peptide)
-
S-adenosylmethionine (SAM)
-
Primary antibody specific for the methylated substrate
-
AlphaLISA® anti-rabbit IgG acceptor beads
-
AlphaScreen® Glutathione donor beads
-
SMYD3 Assay Buffer
-
Detection Buffer
-
This compound (positive control)
-
Test compounds library
-
384-well white opaque assay plates (e.g., Optiplate-384)
-
AlphaScreen-capable microplate reader
Experimental Workflow:
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of test compounds and this compound in DMSO.
-
Dispense a small volume (e.g., 1 µL) of the compound solutions into the wells of a 384-well plate.
-
For controls, dispense DMSO alone (negative control/max signal) and a known concentration of this compound (e.g., 100 µM) as the positive control (min signal).
-
-
Reaction Initiation:
-
Prepare a master mix containing SMYD3 Assay Buffer, SMYD3/HSP90 enzyme, GST-tagged substrate, and SAM at their final desired concentrations.
-
Dispense the master mix into all wells to start the enzymatic reaction. The final DMSO concentration should not exceed 1%.[17]
-
The final reaction volume is typically 10-20 µL.
-
-
Enzymatic Reaction Incubation:
-
Seal the plate and incubate at room temperature for 3-4 hours to allow for substrate methylation.
-
-
Detection - Step 1:
-
Prepare a detection mixture by diluting the anti-rabbit Acceptor beads and the primary antibody in 1x Detection Buffer.
-
Add the detection mixture to all wells.
-
Seal the plate and incubate for 30-60 minutes at room temperature.
-
-
Detection - Step 2:
-
Prepare a solution of Glutathione donor beads diluted in 1x Detection Buffer.
-
Add the donor bead solution to all wells.
-
Seal the plate and incubate for another 30-60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an AlphaScreen-capable microplate reader. The signal is proportional to the extent of substrate methylation.
-
Data Analysis:
-
Calculate the percent inhibition for each test compound relative to the high (DMSO) and low (this compound) controls.
-
Determine the IC50 values for active compounds by fitting the dose-response data to a four-parameter logistic equation.
-
Assess the quality of the assay by calculating the Z' factor from the control wells on each plate. A Z' factor ≥ 0.5 is indicative of a robust assay.[1]
Protocol 2: Cell-Based HTS for SMYD3 Inhibitors using a Proliferation Assay
This protocol describes a secondary screening assay to confirm the anti-proliferative effects of hits identified from the primary biochemical screen. An MTT assay is used here as an example, which measures cell metabolic activity as an indicator of cell viability.
Objective: To evaluate the effect of SMYD3 inhibitor candidates on the proliferation of cancer cells known to overexpress SMYD3 (e.g., HCT116, HT29, MCF7).[12][13][14]
Materials:
-
Cancer cell line (e.g., HCT116)
-
Complete cell culture medium
-
Test compounds and this compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., SDS in HCl)
-
96-well or 384-well clear-bottom tissue culture plates
-
Multichannel pipette or automated liquid handler
-
Microplate reader capable of measuring absorbance at ~570 nm
Experimental Workflow:
Procedure:
-
Cell Plating:
-
Harvest and count cells.
-
Seed the cells into 96-well or 384-well plates at a pre-determined optimal density (e.g., 5,000 cells/well for a 96-well plate).[12]
-
Incubate overnight to allow for cell attachment.
-
-
Compound Addition:
-
The following day, remove the medium and add fresh medium containing various concentrations of the test compounds.
-
Include wells with this compound as a positive control and DMSO as a vehicle control.
-
-
Incubation:
-
Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for an additional 4 hours or overnight.
-
-
Data Acquisition:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the DMSO control.
-
Determine the GI50 (concentration for 50% of maximal inhibition of cell growth) for active compounds.
-
Compare the potency of hit compounds to that of this compound.
Conclusion
The protocols and data presented provide a comprehensive framework for the application of this compound in high-throughput screening campaigns for novel SMYD3 inhibitors. The use of a well-characterized reference compound like this compound is crucial for assay validation and for benchmarking the potency of newly identified hits. The combination of a primary biochemical screen with a secondary cell-based assay provides a robust workflow for identifying and validating promising lead compounds for further drug development.
References
- 1. SMYD3 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 2. researchgate.net [researchgate.net]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of an Allosteric Ligand Binding Site in SMYD3 Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Small molecule inhibitors and CRISPR/Cas9 mutagenesis demonstrate that SMYD2 and SMYD3 activity are dispensable for autonomous cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. iris.cnr.it [iris.cnr.it]
- 12. mdpi.com [mdpi.com]
- 13. In Silico/In Vitro Hit-to-Lead Methodology Yields SMYD3 Inhibitor That Eliminates Unrestrained Proliferation of Breast Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of Multiple Cell-Based Assays for the Detection of Histone H3 Lys27 Trimethylation (H3K27me3) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development Protocols — Target Discovery Institute [tdi.ox.ac.uk]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. bpsbioscience.com [bpsbioscience.com]
BCI-121 Administration and Dosage for In Vivo Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo administration and dosage of BCI-121, a small molecule inhibitor of the histone methyltransferase SMYD3 (SET and MYND domain containing 3). The following protocols and data are intended to facilitate preclinical research in various animal models.
Introduction
This compound is a cell-permeable compound that targets SMYD3, an enzyme frequently overexpressed in various cancers, including colorectal, breast, and gastric cancer.[1][2][3] By inhibiting SMYD3, this compound reduces the methylation of histone H3 at lysine (B10760008) 4 (H3K4) and histone H4 at lysine 5 (H4K5), leading to the downregulation of SMYD3 target genes involved in cell proliferation and survival.[1][4] This document outlines established and suggested protocols for the preparation and administration of this compound in animal studies, based on available literature.
Mechanism of Action: SMYD3 Signaling Pathway
This compound functions by competing with histone substrates for the binding site of the SMYD3 enzyme.[1] This competitive inhibition prevents the transfer of methyl groups to histone tails, thereby altering gene expression patterns that contribute to oncogenesis.
Caption: this compound inhibits the methyltransferase activity of SMYD3.
In Vivo Administration Protocols
The following are detailed protocols for the preparation and administration of this compound for in vivo studies. It is recommended to prepare fresh solutions for each day of dosing.[5]
Formulation of this compound for In Vivo Administration
Several vehicles can be used to formulate this compound for in vivo studies. The choice of vehicle will depend on the route of administration and the specific requirements of the animal model.
Table 1: this compound Formulation Protocols
| Protocol | Components | Solubility | Recommended Use |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.75 mg/mL | Intraperitoneal (i.p.) / Intravenous (i.v.) injection[5] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.75 mg/mL | Intraperitoneal (i.p.) / Intravenous (i.v.) injection[5] |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.75 mg/mL | Oral gavage (p.o.)[5] |
| 4 | 0.2% DMSO in Saline | Not specified | Intraperitoneal (i.p.) injection |
Note: SBE-β-CD (Sulfobutylether-β-cyclodextrin) can be used to improve the solubility of hydrophobic compounds.
Protocol 1: Preparation of this compound in DMSO/PEG300/Tween-80/Saline
This protocol is suitable for preparing this compound for intraperitoneal or intravenous injection.[5]
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in sterile water)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 27.5 mg/mL).
-
In a sterile microcentrifuge tube, add the required volume of the this compound stock solution.
-
Add 4 volumes of PEG300 to the tube.
-
Vortex the mixture until the solution is clear.
-
Add 0.5 volumes of Tween-80 and vortex thoroughly.
-
Add 4.5 volumes of saline to reach the final desired concentration.
-
Vortex the final solution until it is homogenous and clear.
-
Administer the freshly prepared solution to the animals.
Protocol 2: Preparation of this compound for Oral Gavage
This protocol is designed for the oral administration of this compound.[5]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 27.5 mg/mL).
-
In a sterile microcentrifuge tube, add the required volume of the this compound stock solution.
-
Add 9 volumes of corn oil to the tube.
-
Vortex the mixture vigorously until a homogenous suspension is formed.
-
Administer the freshly prepared suspension to the animals via oral gavage.
In Vivo Experimental Workflows and Dosage
The following workflows and dosage information are based on published studies and provide a starting point for designing in vivo experiments with this compound.
Alzheimer's Disease (Tauopathy) Model
A study in a P301S Tau mouse model of Alzheimer's disease demonstrated the in vivo efficacy of this compound.
Caption: Workflow for in vivo testing of this compound in a tauopathy mouse model.
Table 2: this compound Dosage in a Tauopathy Mouse Model
| Animal Model | Dosage | Route of Administration | Vehicle | Dosing Schedule | Reference |
| P301S Tau Mice | 1 mg/kg | Intraperitoneal (i.p.) | 0.2% DMSO in Saline | Once daily for 3 consecutive days | [6] |
Gastric Cancer Xenograft Model
In a study utilizing a gastric cancer xenograft model, this compound was administered directly into the tumor.
Caption: Workflow for intratumoral administration of this compound.
Table 3: this compound Dosage in a Gastric Cancer Xenograft Model
| Animal Model | Dosage | Route of Administration | Vehicle | Dosing Schedule | Reference |
| SGC-7901 Xenograft | 100 μM | Intratumoral | Not specified | Not specified | [3] |
Summary of In Vitro Data
For researchers planning to translate in vitro findings to in vivo models, the following table summarizes effective concentrations of this compound in various cancer cell lines.
Table 4: Effective In Vitro Concentrations of this compound
| Cell Line | Cancer Type | Effective Concentration | Effect | Reference |
| HT29 | Colorectal | 100 μM | Inhibition of cell proliferation | [1] |
| HCT116 | Colorectal | 100 μM | Inhibition of cell proliferation | [1] |
| OVCAR-3 | Ovarian | 100 μM | Abolished SMYD3 binding to target gene promoters | [1] |
| HGC-27 | Gastric | 100 μM | Mitigated cellular proliferation | [3] |
| SGC-7901 | Gastric | 100 μM | Mitigated cellular proliferation | [3] |
| MCF7 | Breast | 150-200 μM | Decreased cell viability | [2] |
| MDA-MB-231 | Breast | 150-200 μM | Decreased cell viability | [2] |
Pharmacokinetics and Toxicology
As of the latest available information, detailed pharmacokinetic and toxicology data for this compound in animal models have not been extensively published. Researchers should conduct preliminary dose-range finding and toxicity studies to determine the maximum tolerated dose (MTD) and to characterize the pharmacokinetic profile of this compound in their specific animal model and administration route. One study noted that intratumoral administration of this compound in mice did not elicit evident damage to the livers and kidneys.[3]
Conclusion
This compound is a promising SMYD3 inhibitor with demonstrated efficacy in both in vitro and in vivo models of cancer and neurological disease. The protocols and data presented in these application notes provide a foundation for researchers to design and execute robust in vivo studies. It is crucial to perform pilot studies to optimize the dosage and administration of this compound for each specific animal model and experimental endpoint.
References
- 1. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
Techniques for Measuring BCI-121's Impact on Tumor Growth: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the efficacy of BCI-121, a small-molecule inhibitor of the histone methyltransferase SMYD3, in preclinical cancer models. The methodologies cover in vitro and in vivo approaches to evaluate its impact on tumor cell proliferation, apoptosis, and relevant signaling pathways.
Application Note 1: In Vitro Evaluation of this compound's Anti-proliferative Effects
This section details methods to determine the dose- and time-dependent effects of this compound on the viability and proliferation of cancer cell lines.
Protocol 1.1: Cell Viability/Proliferation Assay (MTT/MTS)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. Viable cells with active metabolism convert tetrazolium salts (like MTT or MTS) into a colored formazan (B1609692) product.[1][2]
Materials:
-
Cancer cell lines of interest (e.g., HT29, HCT116, MCF7, MDA-MB-231)[3][4]
-
Complete cell culture medium (e.g., DMEM or McCoy's 5A with 10% FBS)[5]
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent[1]
-
Solubilization solution (for MTT assay, e.g., DMSO or a detergent-based solution)[7][8]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.[8]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions (e.g., 0, 10, 50, 100, 200 µM).[4] Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.
-
Incubation: Incubate the plates for various time points (e.g., 24, 48, 72, 96 hours).[4][6]
-
MTT/MTS Addition:
-
For MTT: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[8] Then, add 100-150 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[2][7]
-
For MTS: Add 20 µL of MTS reagent directly to each well and incubate for 1-4 hours at 37°C.[1]
-
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.[1][7]
-
Data Analysis: Subtract the background absorbance from all readings. Express the results as a percentage of the vehicle-treated control. Calculate the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Protocol 1.2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle progression. This compound has been reported to arrest cells in the S/G2 phase of the cell cycle.[9][10]
Materials:
-
Cancer cells treated with this compound as described above (6-well plate format is suitable).
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment with this compound for a desired time (e.g., 48 or 72 hours), harvest the cells (including any floating cells) by trypsinization.
-
Fixation: Wash the cells with cold PBS and fix them by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and then resuspend in PI staining solution.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation: In Vitro Anti-proliferative Effects of this compound
| Cell Line | Treatment | Concentration (µM) | Incubation Time (h) | % Cell Viability (Mean ± SD) | IC50 (µM) | Cell Cycle Distribution (% of cells, Mean ± SD) |
| G0/G1 | ||||||
| HCT116 | Vehicle (DMSO) | - | 72 | 100 ± 5.2 | - | 55 ± 3.1 |
| HCT116 | This compound | 100 | 72 | 46 ± 4.8[9] | [Value] | 30 ± 2.9 |
| HT29 | Vehicle (DMSO) | - | 72 | 100 ± 6.1 | - | 60 ± 4.0 |
| HT29 | This compound | 100 | 72 | 54 ± 5.5[9] | [Value] | 35 ± 3.3 |
| MCF7 | Vehicle (DMSO) | - | 96 | 100 ± 4.9 | - | [Value] |
| MCF7 | This compound | 150 | 96 | [Value] | [Value] | [Value] |
| MDA-MB-231 | Vehicle (DMSO) | - | 96 | 100 ± 5.7 | - | [Value] |
| MDA-MB-231 | This compound | 200 | 96 | [Value] | [Value] | [Value] |
Application Note 2: Assessment of this compound-Induced Apoptosis
These protocols are designed to quantify the induction of programmed cell death (apoptosis) in cancer cells following treatment with this compound.
Protocol 2.1: Annexin V/PI Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (B164497) on the outer cell membrane, which is detected by Annexin V. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[6]
Materials:
-
Cancer cells treated with this compound.
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit with PI.[11]
-
Binding Buffer (provided in the kit).
-
Flow cytometer.
Procedure:
-
Cell Harvesting: Collect both adherent and floating cells after this compound treatment.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Protocol 2.2: Caspase Activity Assay
Caspases are a family of proteases that are key mediators of apoptosis. This assay measures the activity of specific caspases (e.g., caspase-3/7, -8, -9) using a substrate that becomes fluorescent or colorimetric upon cleavage.[11]
Materials:
-
Cancer cells treated with this compound in a 96-well plate.
-
Caspase-Glo® 3/7, 8, or 9 Assay Kit (or similar).
-
Luminometer or fluorometer.
Procedure:
-
Assay Preparation: Prepare the Caspase-Glo® reagent according to the manufacturer's instructions.
-
Reagent Addition: After the desired treatment time, remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® reagent to each well.
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence or fluorescence using a plate reader.
Protocol 2.3: TUNEL Assay for DNA Fragmentation
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[12]
Materials:
-
Cells grown on coverslips or tissue sections from in vivo studies.
-
TUNEL assay kit.
-
Paraformaldehyde (for fixation).
-
Permeabilization solution (e.g., Triton X-100 or Proteinase K).[12]
-
Fluorescence microscope.
Procedure:
-
Fixation and Permeabilization: Fix the cells or tissue sections with 4% paraformaldehyde, followed by permeabilization to allow entry of the labeling enzyme.[13]
-
TUNEL Reaction: Incubate the samples with the TdT reaction mix, which contains Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP or FITC-dUTP).[12]
-
Detection: If an indirect method is used, follow with an antibody against the incorporated label (e.g., anti-BrdU antibody).
-
Counterstaining: Counterstain the nuclei with DAPI or Hoechst.
-
Imaging: Visualize the samples using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
Data Presentation: Apoptosis Induction by this compound
| Cell Line | Treatment | Concentration (µM) | Time (h) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | Relative Caspase-3/7 Activity (Fold Change) | % TUNEL Positive Cells |
| MDA-MB-231 | Vehicle | - | 48 | [Value] | [Value] | 1.0 ± 0.1 | [Value] |
| MDA-MB-231 | This compound | 200 | 48 | [Value][6] | [Value][6] | [Value] | [Value] |
| MCF7 | Vehicle | - | 48 | [Value] | [Value] | 1.0 ± 0.2 | [Value] |
| MCF7 | This compound | 200 | 48 | [Value] | [Value][6] | [Value] | [Value] |
Application Note 3: Elucidating the Mechanism of Action - Impact on Cellular Signaling
This section describes how to use Western blotting to investigate the molecular mechanism of this compound, focusing on its direct targets and downstream signaling pathways like the MAPK/ERK pathway.[3][14][15]
Protocol 3.1: Western Blotting for Histone Marks and MAPK/ERK Pathway
This protocol allows for the detection and quantification of specific proteins. It can be used to confirm this compound's inhibition of SMYD3 by measuring the levels of its target histone methyl marks (e.g., H4K5me, H3K4me2) and to assess its impact on the phosphorylation status of key proteins in the MAPK/ERK pathway (e.g., MEK, ERK).[3][9][16]
Materials:
-
Cancer cells treated with this compound.
-
RIPA lysis buffer with protease and phosphatase inhibitors.[5]
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-H4K5me, anti-H3K4me2, anti-p-ERK1/2, anti-total ERK1/2, anti-GAPDH, anti-β-actin).[3][17]
-
HRP-conjugated secondary antibodies.
-
ECL chemiluminescent substrate.
-
Imaging system (e.g., ChemiDoc).
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.[16]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[5]
-
SDS-PAGE: Denature an equal amount of protein (e.g., 20-30 µg) from each sample and separate them by size using SDS-PAGE.[16]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[5]
-
Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.[5]
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the ECL substrate. Capture the chemiluminescent signal using an imaging system.[16]
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with other antibodies (e.g., for total protein levels or a loading control like GAPDH).[5]
-
Data Analysis: Quantify band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein to the loading control.
Diagram: this compound Mechanism of Action
Caption: this compound inhibits SMYD3, affecting gene expression and MAPK signaling.
Data Presentation: Western Blot Analysis of this compound Effects
| Target Protein | Treatment | Concentration (µM) | Relative Band Intensity (Normalized to Loading Control, Fold Change vs. Vehicle) |
| H4K5me | Vehicle | - | 1.00 ± 0.08 |
| H4K5me | This compound | 100 | 0.45 ± 0.06[3] |
| H3K4me2 | Vehicle | - | 1.00 ± 0.10 |
| H3K4me2 | This compound | 100 | 0.52 ± 0.07[3] |
| p-ERK1/2 | Vehicle | - | 1.00 ± 0.12 |
| p-ERK1/2 | This compound | 100 | [Value] |
| Total ERK1/2 | Vehicle | - | 1.00 ± 0.09 |
| Total ERK1/2 | This compound | 100 | [Value] |
Application Note 4: In Vivo Assessment of this compound's Anti-tumor Efficacy
This section outlines the use of animal models to evaluate the therapeutic potential of this compound on tumor growth in a living organism.
Protocol 4.1: Tumor Xenograft Model
Xenograft models, using either established cancer cell lines (CDX) or patient-derived tumors (PDX), are standard for assessing anti-cancer agent efficacy in vivo.[18][19][20]
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NOD/SCID).[21][22]
-
Cancer cell line suspension or patient-derived tumor fragments.
-
This compound formulated for in vivo administration.
-
Calipers for tumor measurement.
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.[21][23] For PDX models, implant a small tumor fragment.[23]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment and control groups. Administer this compound (e.g., via intratumoral injection, intraperitoneal injection, or oral gavage) according to a predetermined dosing schedule.[24] The control group receives the vehicle.
-
Monitoring: Monitor the health of the mice (body weight, behavior) and measure tumor dimensions with calipers every 2-3 days.[23] Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size, or for a set duration. At the end of the study, euthanize the mice and excise the tumors for further analysis.[21]
Protocol 4.2: Immunohistochemical (IHC) Analysis of Tumor Tissues
IHC is used to analyze the expression and localization of specific proteins within the excised tumor tissue, providing insights into the drug's effect on biomarkers like proliferation (Ki-67) and apoptosis (cleaved caspase-3).[23][25]
Materials:
-
Excised tumors from the in vivo study.
-
Formalin for fixation and paraffin (B1166041) for embedding.
-
Microtome for sectioning.
-
Primary antibodies (e.g., anti-Ki-67, anti-cleaved caspase-3, anti-CD31 for angiogenesis).[13][23]
-
IHC detection system (e.g., HRP-DAB).
-
Hematoxylin for counterstaining.
-
Microscope.
Procedure:
-
Tissue Processing: Fix the tumors in formalin and embed them in paraffin.[13]
-
Sectioning: Cut 4-5 µm thick sections from the paraffin-embedded blocks.[13]
-
Antigen Retrieval: Deparaffinize and rehydrate the sections, then perform antigen retrieval to unmask the epitopes (e.g., heat-induced epitope retrieval).
-
Staining:
-
Block endogenous peroxidase activity.
-
Incubate with a blocking solution.
-
Incubate with the primary antibody.
-
Incubate with a secondary antibody conjugated to an enzyme.
-
Add the chromogen substrate (e.g., DAB) to develop the color.
-
-
Counterstaining: Lightly counterstain the sections with hematoxylin.
-
Imaging and Analysis: Dehydrate, clear, and mount the sections. Acquire images and quantify the staining (e.g., percentage of positive cells or staining intensity).
Diagram: In Vivo Experimental Workflow
Caption: Workflow for assessing this compound efficacy in xenograft models.
Data Presentation: In Vivo Anti-tumor Efficacy of this compound
| Treatment Group | Dosing Schedule | Mean Tumor Volume at Endpoint (mm³, ± SEM) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) | Ki-67 Positive Cells (%, ± SD) |
| Vehicle Control | [Schedule] | [Value] | 0 | [Value] | [Value] |
| This compound | [Dose] mg/kg, [Schedule] | [Value] | [Value] | [Value] | [Value][24] |
References
- 1. broadpharm.com [broadpharm.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. In Silico/In Vitro Hit-to-Lead Methodology Yields SMYD3 Inhibitor That Eliminates Unrestrained Proliferation of Breast Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTT Assay [protocols.io]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Playing on the Dark Side: SMYD3 Acts as a Cancer Genome Keeper in Gastrointestinal Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apoptosis Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. clyte.tech [clyte.tech]
- 13. Immunohistochemistry in the evaluation of neovascularization in tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Erk Signaling | Cell Signaling Technology [cellsignal.com]
- 15. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. wuxibiology.com [wuxibiology.com]
- 19. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 20. labcorp.com [labcorp.com]
- 21. Tumor xenograft assays and immunohistochemistry [bio-protocol.org]
- 22. Development and immunohistochemical characterization of patient-derived xenograft models for muscle invasive bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Patient-Derived Xenograft Models for Intrahepatic Cholangiocarcinoma and Their Application in Guiding Personalized Medicine [frontiersin.org]
- 24. researchgate.net [researchgate.net]
- 25. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Troubleshooting BCI-121 insolubility in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BCI-121, a potent SMYD3 inhibitor. The information provided is intended to address common challenges, particularly those related to its limited solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous buffer (e.g., PBS, cell culture medium). Why is this happening and how can I prevent it?
A1: This is a common issue known as "crashing out" and occurs because this compound is poorly soluble in water.[1] While Dimethyl Sulfoxide (DMSO) is an excellent organic solvent for this compound, the addition of this stock solution to a larger volume of aqueous buffer dramatically increases the polarity of the solvent mixture, causing the compound to precipitate.[2]
To prevent precipitation, consider the following strategies:
-
Lower the final concentration: The most straightforward approach is to use a lower final concentration of this compound in your assay.
-
Optimize the dilution process:
-
Add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously to ensure rapid and even dispersion.
-
Gently warming the aqueous buffer (e.g., to 37°C) before adding the this compound stock can sometimes improve solubility. However, be cautious about the temperature stability of this compound and other components in your experiment.
-
-
Use co-solvents: For in vivo studies or some in vitro assays, a co-solvent system can be employed. A common formulation involves first dissolving this compound in DMSO, then diluting it with other solvents like PEG300 and Tween-80 before the final addition of saline or buffer.[3][4]
-
Final DMSO concentration: Ensure the final concentration of DMSO in your working solution is as low as possible (ideally ≤ 0.5%) and is consistent across all experimental conditions, including vehicle controls.[2]
Q2: What is the recommended method for preparing a stock solution of this compound?
A2: The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous DMSO.[4][5] It is advisable to prepare a high-concentration stock solution (e.g., 10 mM or higher) in DMSO, which can then be serially diluted to prepare working solutions. Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3]
Q3: Can I use solvents other than DMSO to dissolve this compound?
A3: Yes, this compound is also soluble in ethanol (B145695) and DMF.[6] However, DMSO is generally preferred for its high solvating power for a wide range of compounds and its miscibility with aqueous solutions.[3][4] When choosing a solvent, consider its compatibility with your specific experimental system (e.g., cell type, assay components) and potential for cytotoxicity.
Q4: How does pH affect the solubility of this compound?
Q5: Are there any formulation strategies I can use to improve the aqueous solubility of this compound for in vivo studies?
A5: Yes, for in vivo applications, several formulation strategies can be employed to enhance the solubility and bioavailability of poorly soluble compounds like this compound. These often involve the use of excipients and delivery systems.[7][8][9] A published protocol for an in vivo formulation of this compound involves a multi-step process using a combination of DMSO, PEG300, Tween-80, and saline.[3] Another approach is to use cyclodextrins, such as sulfobutylether-β-cyclodextrin (SBE-β-CD), which can encapsulate hydrophobic molecules and increase their aqueous solubility.[3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution(s) |
| Precipitation upon dilution in aqueous buffer | This compound has very low aqueous solubility. The addition of the DMSO stock to the aqueous buffer causes the compound to "crash out". | - Decrease the final concentration of this compound. - Add the DMSO stock to the vigorously stirring aqueous buffer. - Pre-warm the aqueous buffer (e.g., to 37°C). - Ensure the final DMSO concentration is low (≤ 0.5%).[2] |
| Inconsistent experimental results | - Incomplete dissolution of this compound stock solution. - Precipitation of this compound in the working solution over time. - Degradation of this compound due to improper storage or multiple freeze-thaw cycles. | - Ensure the stock solution is fully dissolved (sonication may help). - Prepare working solutions fresh for each experiment. - Store stock solutions in small, single-use aliquots at -20°C or -80°C.[3] |
| Cell toxicity observed in vehicle control | The concentration of the organic solvent (e.g., DMSO) is too high. | - Reduce the final concentration of the organic solvent in the cell culture medium to a non-toxic level (typically ≤ 0.5% for DMSO). - Perform a dose-response experiment with the solvent alone to determine the maximum tolerable concentration for your specific cell line. |
| Difficulty dissolving this compound powder | The compound may require more energy to dissolve. | - Vortex the solution for an extended period. - Use a bath sonicator to aid dissolution. - Gentle warming (e.g., 37°C) can be applied, but monitor for any signs of degradation. |
Quantitative Data Summary
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Reference(s) |
| DMSO | 68 | 199.87 | [4] |
| DMSO | 66 | 193.99 | [6] |
| Ethanol | 68 | 199.87 | [4] |
| Ethanol | 39 | 114.63 | [6] |
| DMF | 30 | 88.18 | [6] |
| Water | < 1 | - | [4] |
| DMSO:PBS (pH 7.2) (1:2) | 0.3 | 0.97 | [6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
Procedure:
-
Accurately weigh a precise amount of this compound powder (e.g., 1 mg).
-
Calculate the required volume of DMSO to achieve a 10 mM concentration. For 1 mg of this compound:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molar Concentration (mol/L)
-
Volume (µL) = (0.001 g / 340.22 g/mol ) / 0.01 mol/L * 1,000,000 µL/L ≈ 293.9 µL
-
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution for 1-2 minutes until the powder is completely dissolved.
-
If necessary, use a bath sonicator for 5-10 minutes to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.[3]
-
Protocol 2: Preparation of a this compound Working Solution for Cell Culture
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed sterile cell culture medium
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.
-
Important: Add the this compound stock solution (or intermediate dilution) to the cell culture medium, not the other way around.
-
-
Immediately after adding the this compound solution, vortex or gently pipette up and down to ensure rapid and thorough mixing.
-
Ensure the final concentration of DMSO in the working solution is below the cytotoxic level for your cells (typically ≤ 0.5%).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.
-
Use the freshly prepared working solutions for your experiments immediately.
-
Visualizations
Caption: Workflow for preparing this compound solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. In Silico/In Vitro Hit-to-Lead Methodology Yields SMYD3 Inhibitor That Eliminates Unrestrained Proliferation of Breast Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. medkoo.com [medkoo.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to BCI-121 in Cancer Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to the SMYD3 inhibitor, BCI-121, in their cancer cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small-molecule inhibitor of the SET and MYND domain-containing protein 3 (SMYD3), a histone methyltransferase. It functions by competing with histone substrates for binding to the catalytic site of SMYD3.[1] This inhibition leads to a reduction in the methylation of histone H3 at lysine (B10760008) 4 (H3K4me2/3) and histone H4 at lysine 5 (H4K5me), which in turn downregulates the expression of SMYD3 target genes involved in cell proliferation and survival, such as c-MET, WNT10B, and CDK2.[1]
Q2: My cancer cell line is not responding to this compound treatment. What could be the reason?
The sensitivity of cancer cell lines to this compound is often correlated with the expression level of its target, SMYD3.[1]
-
Low SMYD3 Expression: Cell lines with inherently low or absent SMYD3 expression are less likely to respond to this compound as the drug's primary target is not a critical driver of their proliferation.
-
Intrinsic Resistance: The cancer cells may possess intrinsic resistance mechanisms that pre-exist before any drug exposure.
Q3: I have observed an initial response to this compound, but the cancer cells are now developing resistance. What are the potential mechanisms of this acquired resistance?
While specific mechanisms of acquired resistance to this compound have not been extensively documented, based on general principles of drug resistance to targeted therapies, several possibilities can be investigated:
-
Upregulation of SMYD3: The cancer cells may have increased the expression of the SMYD3 protein, thereby requiring higher concentrations of this compound to achieve the same level of inhibition.
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to compensate for the inhibition of the SMYD3 pathway. Key pathways to investigate include the MAPK/ERK and PI3K/Akt signaling cascades.[2][3][4][5][6]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1 or ABCB1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[7][8][9]
-
Alternative Splicing of SMYD3: Changes in the splicing of the SMYD3 pre-mRNA could potentially lead to a protein variant that is less sensitive to this compound.[10][11]
-
Alterations in Downstream Effectors: Mutations or altered expression of proteins downstream of SMYD3 could render the cells independent of the SMYD3 signaling pathway.
Q4: Are there any known strategies to overcome resistance to this compound?
Direct strategies to overcome this compound resistance are still under investigation. However, based on preclinical studies with other targeted therapies and SMYD3 inhibitors, the following approaches can be explored:
-
Combination Therapy: Combining this compound with other anti-cancer agents is a promising strategy.
-
Chemotherapy: SMYD3 inhibition has been shown to sensitize cancer cells to conventional chemotherapies like doxorubicin, oxaliplatin, and 5-fluorouracil.[12][13]
-
Targeted Inhibitors: Combining this compound with inhibitors of potential bypass pathways, such as MEK inhibitors (for the MAPK pathway) or PI3K/Akt inhibitors, could be effective.[5][14]
-
Immune Checkpoint Inhibitors: For immunogenic tumors, combining this compound with immune checkpoint inhibitors could enhance the anti-tumor immune response.[15]
-
-
Second-Generation Inhibitors: The development of more potent and potentially covalent SMYD3 inhibitors, such as EM127, may overcome resistance mechanisms that affect the binding of first-generation inhibitors like this compound.[12][13]
Troubleshooting Guides
Guide 1: Investigating the Mechanism of this compound Resistance
This guide outlines a workflow to identify the potential mechanism of acquired resistance in your cancer cell line.
References
- 1. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. SMYD3: a regulator of epigenetic and signaling pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acquired resistance to molecularly targeted therapies for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. Mechanisms of Resistance and Implications for Treatment Strategies in Chronic Myeloid Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Revisiting the role of efflux pumps in multidrug-resistant cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Abnormal alternative splicing promotes tumor resistance in targeted therapy and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The novel SMYD3 inhibitor EM127 impairs DNA repair response to chemotherapy-induced DNA damage and reverses cancer chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The novel SMYD3 inhibitor EM127 impairs DNA repair response to chemotherapy-induced DNA damage and reverses cancer chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Strategies for monitoring and combating resistance to combination kinase inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Combinational therapeutic strategies to overcome resistance to immune checkpoint inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results from BCI-121 experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BCI-121, a known SMYD3 inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I not observing a significant anti-proliferative effect of this compound on my cancer cell line?
A1: The efficacy of this compound is highly correlated with the expression levels of its target, SMYD3.
-
Potential Cause: Your cell line may express low or negligible levels of SMYD3. This compound's anti-proliferative effects are most pronounced in cell lines with high SMYD3 expression.[1]
-
Troubleshooting Steps:
-
Verify SMYD3 Expression: Perform a western blot or qPCR to determine the endogenous SMYD3 protein or mRNA levels in your cell line. Compare these levels to a positive control cell line known to have high SMYD3 expression (e.g., HCT116, HT29).[1]
-
Select Appropriate Cell Lines: If your experimental goals allow, consider using a cell line with well-documented high SMYD3 expression.
-
Dose-Response and Time-Course: Ensure you have performed a comprehensive dose-response and time-course experiment. The optimal concentration and duration of this compound treatment can vary between cell lines.[1][2]
-
Q2: My Western blot results do not show a decrease in global histone methylation marks (H3K4me2/3, H4K5me) after this compound treatment. What could be wrong?
A2: Several factors can influence the outcome of histone mark analysis.
-
Potential Causes:
-
Suboptimal Antibody: The primary antibody used for the specific histone mark may not be sensitive or specific enough.
-
Incorrect Blotting Protocol: Histones are small, basic proteins and require optimized protocols for efficient transfer and detection.
-
Insufficient Treatment Duration or Dose: The concentration or incubation time of this compound may not be sufficient to induce a detectable change in global histone marks.
-
-
Troubleshooting Steps:
-
Antibody Validation: Validate your primary antibody using a positive control (e.g., cell lysate known to have high levels of the mark) and a negative control (e.g., blocking peptide).
-
Optimized Western Blot Protocol for Histones:
-
Use a higher percentage polyacrylamide gel (e.g., 15% or a 4-20% gradient gel) for better resolution of low molecular weight proteins.
-
Use a nitrocellulose membrane with a 0.2 µm pore size for optimal retention of small proteins like histones.
-
Use high-quality BSA in your blocking buffer instead of milk, as milk can sometimes mask certain epitopes.
-
-
Confirm this compound Activity: As a positive control for this compound activity, assess the expression of known SMYD3 target genes (e.g., c-MET, WNT10A, CDK2) via qPCR. A decrease in their expression would indicate that this compound is active within the cell, even if global histone mark changes are not immediately apparent.[1]
-
Q3: I am observing cell death at concentrations of this compound where I expect to see cytostatic effects. How can I differentiate between cytotoxicity and cytostaticity?
A3: this compound is primarily known to induce cell cycle arrest, but high concentrations or prolonged exposure can lead to cytotoxicity in sensitive cell lines.
-
Troubleshooting Steps:
-
Cell Cycle Analysis: Perform flow cytometry analysis of cells stained with propidium (B1200493) iodide (PI) to determine the distribution of cells in different phases of the cell cycle. This compound treatment is expected to cause an accumulation of cells in the S phase.[2]
-
Apoptosis Assays: To assess for apoptosis, you can perform assays such as Annexin V/PI staining followed by flow cytometry, or a Caspase-3/7 activity assay.[3]
-
Dose-Response Refinement: Perform a more granular dose-response experiment to identify a concentration that induces cell cycle arrest without significant induction of cell death.
-
Quantitative Data Summary
Table 1: Dose-Dependent Effect of this compound on Cell Proliferation
| Cell Line | This compound Concentration (µM) | Treatment Duration (h) | Proliferation Inhibition (%) |
| HT29 | 100 | 72 | 46% |
| HCT116 | 100 | 72 | 54% |
| MCF7 | 200 | Not Specified | ~50% growth suppression |
| LS174T (low SMYD3) | 100 | 72 | No significant effect |
Data compiled from Peserico et al., 2015 and Alshiraihi et al., 2020.[1][2]
Table 2: Effect of this compound on SMYD3 Target Gene Expression in HCT116 Cells (48h treatment)
| Target Gene | Fold Change vs. Control (100 µM this compound) |
| c-MET | ~0.6 |
| WNT10A | ~0.5 |
| CDK2 | ~0.7 |
Data estimated from Peserico et al., 2015.[1]
Experimental Protocols
Cell Proliferation Assay (WST-1)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.
-
This compound Treatment: Treat cells with a range of this compound concentrations (and a vehicle control, e.g., DMSO) for the desired duration (e.g., 48, 72, 96 hours).
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation: Incubate the plate at 37°C for 1-4 hours, or until a sufficient color change is observed.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of proliferation inhibition relative to the vehicle control.
Chromatin Immunoprecipitation (ChIP)
-
Cross-linking: Treat cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-SMYD3 antibody or a control IgG overnight at 4°C with rotation.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Analysis: Analyze the purified DNA by qPCR using primers specific for the promoter regions of known SMYD3 target genes.
Western Blot for Histone Modifications
-
Histone Extraction: Extract histones from treated and control cells using an acid extraction method.
-
Protein Quantification: Quantify the protein concentration of the histone extracts.
-
SDS-PAGE: Separate the histone proteins on a 15% polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a 0.2 µm nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the histone modification of interest (e.g., H3K4me3, H4K5me) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Mechanism of action of this compound as a SMYD3 inhibitor.
Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP).
Caption: Troubleshooting logic for lack of this compound effect.
References
Technical Support Center: BCI-121 Based Cell Viability Assays
Welcome to the technical support center for BCI-121 based cell viability assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cell viability?
This compound is a small molecule inhibitor of the histone methyltransferase SMYD3. By inhibiting SMYD3, this compound can impair the proliferation of cancer cells. Its mechanism of action involves preventing SMYD3 from interacting with its substrates and recruiting it to chromatin. This leads to a reduction in the expression of SMYD3 target genes, which are often involved in cell growth and proliferation.[1] In many cancer cell lines, treatment with this compound results in a dose-dependent decrease in cell proliferation and can induce cell cycle arrest, typically in the S phase.[1]
Q2: Which type of cell viability assay is most suitable for use with this compound?
The choice of assay depends on the specific research question. Metabolic-based assays like MTT, MTS, and resazurin (B115843) are commonly used and measure the metabolic activity of cells, which is often proportional to the number of viable cells.[2] However, since this compound can induce cell cycle arrest, it may alter cellular metabolism without directly causing cell death.[1][3] Therefore, it is highly recommended to use an orthogonal assay that measures a different viability marker to confirm results. For example, an ATP-based assay (which measures the ATP content of viable cells) or a dye exclusion assay (like trypan blue, which assesses membrane integrity) can provide a more complete picture of this compound's effects.[4][5]
Q3: What is the recommended solvent for this compound and what precautions should be taken?
This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO).[6][7] It is crucial to use a consistent and low final concentration of DMSO in all experimental wells, including vehicle controls. High concentrations of DMSO can be cytotoxic and can affect cell membrane permeability and other cellular functions, potentially confounding the results of the viability assay.[8][9][10] It is recommended to keep the final DMSO concentration below 0.5%, and ideally at or below 0.1%, to minimize its effects.[11] Always include a vehicle control (cells treated with the same concentration of DMSO as the this compound treated cells) to account for any solvent effects.
Q4: How can I be sure that this compound itself is not interfering with my assay readout?
Some compounds can directly interact with assay reagents, leading to false positive or false negative results. To test for this, it is essential to include a cell-free control where this compound is added to the assay medium with the viability reagent but without any cells.[1] If a change in color or fluorescence is observed in these cell-free wells, it indicates that this compound is directly reacting with the assay components. In such cases, switching to a different type of viability assay is recommended.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High background in control wells (no cells) | 1. Contamination of media or reagents. 2. This compound or DMSO is directly reducing the assay reagent (e.g., MTT, resazurin).[1] 3. Phenol (B47542) red in the culture medium is interfering with absorbance readings.[1] | 1. Use sterile technique and fresh, sterile reagents. 2. Run a cell-free control with this compound and DMSO to check for direct reduction. If interference is observed, consider an alternative assay (e.g., ATP-based).[1] 3. Use phenol red-free medium during the assay incubation period.[1] |
| Inconsistent results between replicates | 1. Inaccurate pipetting or cell plating. 2. "Edge effect" in 96-well plates due to evaporation.[1] 3. Incomplete dissolution of formazan (B1609692) crystals (in MTT assays).[1] | 1. Ensure accurate and consistent pipetting. Verify cell counts before plating. 2. Avoid using the outer wells of the plate or fill them with sterile PBS or media to maintain humidity.[1] 3. Ensure complete solubilization of formazan by adequate mixing and sufficient incubation with the solubilization buffer.[1] |
| Discrepancy between metabolic assay results (e.g., MTT) and cell morphology | 1. This compound may be causing cell cycle arrest (e.g., S-phase arrest) without immediate cell death, leading to altered metabolic activity per cell.[1][3][12] 2. The compound may induce a senescent-like state where cells are viable but not proliferating.[12] | 1. Use an orthogonal assay that measures a different parameter, such as membrane integrity (e.g., trypan blue) or ATP levels, to confirm the results.[5] 2. Analyze cell cycle progression using flow cytometry to determine if this compound is causing cell cycle arrest.[13] 3. Visually inspect cells for morphological changes indicative of stress or senescence. |
| Low signal or small assay window | 1. Cell seeding density is too low or too high. 2. Incubation time with this compound or the assay reagent is not optimal. 3. The cell line used has low expression of SMYD3, making it less sensitive to this compound. | 1. Optimize cell seeding density to ensure the assay readout is within the linear range. 2. Perform a time-course experiment to determine the optimal incubation times for both the compound treatment and the viability assay. 3. Verify the SMYD3 expression levels in your cell line. The anti-proliferative effects of this compound are more pronounced in cells with high SMYD3 expression. |
Data Presentation
Table 1: Effect of this compound on Cancer Cell Proliferation
| Cell Line | Cancer Type | This compound Concentration (µM) | Incubation Time (h) | Proliferation Inhibition (%) | Reference |
| HT29 | Colorectal | 100 | 72 | 46 | |
| HCT116 | Colorectal | 100 | 72 | 54 | |
| MCF7 | Breast | 150-200 | 24-96 | Significant Decrease | [6] |
| MDA-MB-231 | Breast | 150-200 | 24-96 | Significant Decrease | [6] |
| Hey | Ovarian | 120-160 | N/A | Significant Inhibition of Invasion & Adhesion | [11] |
| OVCA433 | Ovarian | 120-160 | N/A | Significant Inhibition of Invasion & Adhesion | [11] |
Note: "N/A" indicates that the specific incubation time for proliferation inhibition was not detailed in the cited source for the invasion and adhesion assays.
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol is a standard method for assessing cell viability based on the cellular reduction of MTT to formazan.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound (and a DMSO vehicle control). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh, serum-free medium containing 0.5 mg/mL MTT to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Visualizations
Caption: this compound signaling pathway.
Caption: General experimental workflow.
Caption: Troubleshooting decision tree.
References
- 1. benchchem.com [benchchem.com]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Essential Design Considerations for the Resazurin Reduction Assay to Noninvasively Quantify Cell Expansion within Perfused Extracellular Matrix Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 9. quora.com [quora.com]
- 10. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Adjusting BCI-121 treatment protocols for different cell types
Welcome to the technical support center for BCI-121. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on adjusting this compound treatment protocols for different cell types and to troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small-molecule inhibitor of the histone lysine (B10760008) methyltransferase SMYD3.[1][2][3] It functions by binding to SMYD3 and competing with its histone substrates, thereby preventing their methylation.[1] This inhibition of SMYD3's catalytic activity leads to a reduction in the methylation of key histone marks, such as H3K4me2/3 and H4K5me.[1][3] The functional consequences of SMYD3 inhibition by this compound include the downregulation of SMYD3 target genes, leading to anti-proliferative effects in cancer cells.[1][2]
Q2: How does this compound affect cancer cells?
A2: this compound has been shown to induce a range of effects in cancer cells, primarily those with high expression levels of SMYD3.[1] These effects include:
-
Inhibition of cell proliferation: this compound reduces the growth rate of various cancer cell lines in a dose- and time-dependent manner.[1][2]
-
Cell cycle arrest: Treatment with this compound can lead to an accumulation of cells in the S phase or G1 phase of the cell cycle, suggesting a role for SMYD3 in cell cycle progression.[1][4]
-
Induction of apoptosis: In some breast cancer cell lines, this compound treatment has been observed to increase the percentage of cells undergoing both early and late apoptosis.[4]
Q3: Is this compound effective on all cell types?
A3: No, the efficacy of this compound is highly dependent on the expression level of its target, SMYD3.[1] Cancer cell lines with high endogenous levels of SMYD3 are generally sensitive to this compound treatment, while those with low SMYD3 expression are often resistant.[1] Therefore, it is crucial to assess the SMYD3 expression status of your cell line of interest before initiating treatment.
Q4: What is the recommended solvent for this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[4][5] For cell culture experiments, the final concentration of DMSO in the media should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Problem 1: this compound treatment shows no effect on my cancer cell line.
-
Possible Cause 1: Low SMYD3 Expression. The responsiveness of cancer cells to this compound is strongly correlated with the expression level of SMYD3.[1]
-
Solution: Before treating your cells with this compound, determine the SMYD3 protein levels via Western blot. Compare the expression in your cell line to a positive control cell line known to be sensitive to this compound (e.g., HCT116, HT29, OVCAR-3).[1] If SMYD3 expression is low or absent, this compound is unlikely to be an effective treatment.
-
-
Possible Cause 2: Suboptimal Concentration or Treatment Duration. The anti-proliferative effects of this compound are dose- and time-dependent.[1]
-
Solution: Perform a dose-response experiment with a range of this compound concentrations (e.g., 10 µM to 200 µM) and assess cell viability at multiple time points (e.g., 24, 48, 72, and 96 hours).[1][5] This will help you determine the optimal concentration and duration for your specific cell line.
-
-
Possible Cause 3: Compound Instability. Improper storage or handling of this compound can lead to its degradation.
-
Solution: Store the this compound stock solution at -20°C as recommended.[5] Prepare fresh dilutions in culture media for each experiment and avoid repeated freeze-thaw cycles.
-
Problem 2: High variability in results between experimental replicates.
-
Possible Cause 1: Inconsistent Cell Seeding. Uneven cell numbers across wells can lead to significant variations in proliferation and viability assays.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Gently mix the cell suspension before aliquoting into each well. For adherent cells, allow the plate to sit at room temperature for a short period before placing it in the incubator to promote even cell distribution.
-
-
Possible Cause 2: Edge Effects in Multi-well Plates. Wells on the perimeter of a microplate are more prone to evaporation, which can affect cell growth and compound concentration.
-
Solution: To minimize edge effects, fill the outer wells with sterile PBS or media and do not use them for experimental samples.
-
-
Possible Cause 3: Compound Precipitation. this compound may precipitate out of solution at high concentrations or in certain media formulations.
-
Solution: Visually inspect your working solutions for any signs of precipitation. If observed, you may need to adjust the solvent or the final concentration. Gentle warming and sonication can aid in dissolution.[2]
-
Data Presentation
Table 1: Effect of this compound on Cell Proliferation in Various Cancer Cell Lines
| Cell Line | Cancer Type | SMYD3 Expression | This compound Concentration (µM) | Treatment Duration (h) | Proliferation Inhibition (%) | Reference |
| HT29 | Colorectal | High | 100 | 72 | 46 | [2] |
| HCT116 | Colorectal | High | 100 | 72 | 54 | [2] |
| LS174T | Colorectal | Low | 100 | 72 | No significant effect | [1] |
| OVCAR-3 | Ovarian | High | 100 | Not specified | Responsive | [1] |
| MCF7 | Breast | Not specified | 150-200 | 24-96 | Significant decrease in viability | [5] |
| MDA-MB-231 | Breast | Not specified | 150-200 | 24-96 | Significant decrease in viability | [5] |
Table 2: Effect of this compound on Cell Cycle Distribution
| Cell Line | This compound Concentration (µM) | Treatment Duration (h) | Effect on Cell Cycle | Reference |
| HT29 | 100 | 48 | Increase in S phase population | [1] |
| HCT116 | Not specified | 48 (post-synchronization) | Failure to exit S phase | [1] |
| MCF7 | 200 | 24 | G1 arrest, reduction in S phase | [4] |
| MDA-MB-231 | 200 | 24 | G1 arrest | [4] |
Experimental Protocols
1. Cell Proliferation Assay (WST-1/MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
WST-1/MTT Addition: Add 10 µL of WST-1 or MTT reagent to each well and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability or proliferation inhibition.
2. Western Blot for SMYD3 and Histone Marks
-
Cell Lysis: Treat cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against SMYD3, H4K5me, H3K4me2, and a loading control (e.g., β-actin or Histone H3) overnight at 4°C.[1]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualizations
References
- 1. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. In Silico/In Vitro Hit-to-Lead Methodology Yields SMYD3 Inhibitor That Eliminates Unrestrained Proliferation of Breast Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Validating the specificity of BCI-121 for SMYD3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for validating the specificity of the SMYD3 inhibitor, BCI-121. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of SET and MYND domain-containing protein 3 (SMYD3), a histone methyltransferase. It functions as a substrate-competitive inhibitor, binding to the lysine-binding channel of SMYD3. This prevents the natural substrate, such as histone H3 and H4, from accessing the catalytic site, thereby inhibiting SMYD3's methyltransferase activity.[1] This leads to a reduction in the methylation of both histone and non-histone targets of SMYD3.[1][2]
Q2: What are the known downstream effects of this compound treatment in cancer cells?
A2: Treatment of cancer cells with this compound has been shown to lead to several downstream effects, including:
-
A reduction in global levels of histone methylation marks, specifically H3K4me2/3 and H4K5me.[1][2]
-
Inhibition of cancer cell proliferation, particularly in cell lines that overexpress SMYD3.[1][3]
-
Induction of S-phase cell cycle arrest.[1]
-
Prevention of SMYD3 recruitment to the promoter regions of its target genes.[1][3]
Q3: Is this compound specific to SMYD3?
A3: Current research suggests that this compound is a specific inhibitor of SMYD3.[4] However, as with any small molecule inhibitor, off-target effects are possible and should be considered. To confirm specificity in your experimental system, it is recommended to include appropriate controls, such as comparing the effects of this compound with SMYD3 knockdown (e.g., using siRNA or shRNA) to ensure the observed phenotypes are indeed SMYD3-dependent.[1]
Q4: In which types of cancer has this compound shown efficacy?
A4: this compound has demonstrated anti-proliferative effects in various cancer cell lines, including those derived from colorectal cancer (HCT116, HT29), ovarian cancer (OVCAR-3), and breast cancer (MCF7, MDA-MB-231).[1][4][5] Its effectiveness is often correlated with higher expression levels of SMYD3 in the cancer cells.[1]
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
Issue 1: Inconsistent or No Reduction in Histone Methylation
-
Question: I am not observing the expected decrease in H3K4 or H4K5 methylation levels after treating my cells with this compound. What could be the reason?
-
Answer:
-
Cell Line Specificity: The effect of this compound is most pronounced in cell lines with high endogenous levels of SMYD3.[1] Confirm the expression level of SMYD3 in your cell line via Western blot or qPCR.
-
This compound Concentration and Treatment Duration: Ensure you are using an appropriate concentration and treatment time. A common starting point is 100 µM for 48-72 hours.[1] A dose-response and time-course experiment is recommended to determine the optimal conditions for your specific cell line.
-
Antibody Quality: The quality of the antibodies used for Western blotting is crucial. Validate your histone methylation-specific antibodies using positive and negative controls.
-
This compound Integrity: Ensure the this compound compound has been stored correctly and has not degraded. Prepare fresh stock solutions in DMSO and store them at -20°C.[5]
-
Issue 2: High Variability in Cell Proliferation Assays
-
Question: My cell viability or proliferation assay results with this compound are highly variable between replicates. Why is this happening?
-
Answer:
-
Uneven Cell Seeding: Ensure a homogenous cell suspension before seeding to avoid variations in cell numbers across wells.
-
Edge Effects: In 96-well plates, the outer wells are prone to evaporation, which can affect cell growth. It is best practice to fill the perimeter wells with sterile media or PBS and not use them for experimental samples.
-
Compound Precipitation: this compound is dissolved in DMSO. When diluting in aqueous media, ensure it does not precipitate. Visually inspect the media for any signs of precipitation after adding this compound.
-
Inconsistent Treatment Times: Adhere to a strict timeline for adding the compound and performing the assay to ensure all wells are treated for the same duration.
-
Issue 3: this compound Shows Cytotoxicity in Control (Non-cancerous) Cell Lines
-
Question: I am observing significant cell death in my non-cancerous control cell line after this compound treatment. Is this expected?
-
Answer: While this compound's anti-proliferative effects are more potent in cancer cells overexpressing SMYD3, some studies have reported cytotoxic effects in normal cell lines at higher concentrations (e.g., 200 µM).[6] It is crucial to perform a dose-response curve on your control cell line to determine a non-toxic working concentration for your experiments.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from published studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| Proliferation Inhibition (72h) | HT29 | ~46% at 100 µM | [3] |
| Proliferation Inhibition (72h) | HCT116 | ~54% at 100 µM | [3] |
| Binding Affinity (KD) | SMYD3 | 11.8 µM | [7] |
Table 2: Recommended Starting Concentrations for In Vitro Assays
| Assay | Cell Line | Recommended Concentration | Treatment Time | Reference |
| Western Blot (Histone Methylation) | HCT116, OVCAR-3 | 100 µM | 48-72 hours | [1] |
| Cell Proliferation Assay | HT29, HCT116 | 50-200 µM | 24-96 hours | [1][5] |
| Chromatin Immunoprecipitation (ChIP) | HCT116, OVCAR-3 | 100 µM | 72 hours | [1] |
| Real-Time PCR (Target Gene Expression) | HT29, HCT116 | 100 µM | 48 hours | [1] |
Experimental Protocols
1. Western Blot for Histone Methylation
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat with this compound at the desired concentration and for the appropriate duration.
-
Histone Extraction: Harvest cells and perform histone extraction using a commercial kit or a standard acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of histone extracts onto an SDS-PAGE gel, separate the proteins, and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies specific for the histone methylation marks of interest (e.g., anti-H3K4me3, anti-H4K5me) and a loading control (e.g., anti-Histone H3).
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibody and visualize the bands using an ECL detection system.
-
Quantification: Densitometrically quantify the bands and normalize the methylation signal to the total histone loading control.
2. Chromatin Immunoprecipitation (ChIP)
-
Cell Treatment and Cross-linking: Treat cells with this compound. Cross-link proteins to DNA by adding formaldehyde (B43269) directly to the culture medium.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G agarose (B213101) beads. Immunoprecipitate the chromatin overnight with an anti-SMYD3 antibody or an IgG control.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the chromatin-antibody complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the DNA.
-
qPCR Analysis: Perform qPCR on the purified DNA using primers specific for the promoter regions of known SMYD3 target genes.
Visualizations
Caption: SMYD3 signaling pathways in the nucleus and cytoplasm and the inhibitory action of this compound.
Caption: Experimental workflow for validating the specificity of this compound for SMYD3.
Caption: Logical workflow for troubleshooting unexpected results with this compound.
References
- 1. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. In Silico/In Vitro Hit-to-Lead Methodology Yields SMYD3 Inhibitor That Eliminates Unrestrained Proliferation of Breast Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Small molecule inhibitors and CRISPR/Cas9 mutagenesis demonstrate that SMYD2 and SMYD3 activity are dispensable for autonomous cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: BCI-121 Experimental Outcomes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental outcomes when using BCI-121. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound has a dual mechanism of action. It functions as a small molecule inhibitor of SET and MYND domain-containing protein 3 (SMYD3), a histone methyltransferase.[1][2][3] It also acts as an allosteric inhibitor of dual-specificity phosphatases 1 (DUSP1) and 6 (DUSP6).[4][5][6] This dual activity can lead to varied effects depending on the cellular context.
Q2: I am observing different cellular responses to this compound in different cancer cell lines. Why is this happening?
The variability in cellular response to this compound across different cancer cell lines can be attributed to several factors:
-
Target Expression Levels: The expression levels of this compound's primary targets, SMYD3 and DUSP6, can vary significantly between cell lines.[1] Cells with high expression of SMYD3 have been shown to be more sensitive to this compound-induced growth inhibition.[1]
-
Genetic Background: The genetic makeup of the cancer cells, including the status of signaling pathways like MAPK/ERK, can influence the outcome of this compound treatment.[7][8]
-
Dual Role of DUSP6: DUSP6 can act as either a tumor suppressor or a pro-oncogenic protein depending on the cancer type.[7][9][10][11] This context-dependent function will alter the effect of DUSP6 inhibition by this compound.
Q3: What are the expected downstream effects of this compound treatment?
Based on its targets, this compound can induce the following downstream effects:
-
Inhibition of SMYD3: Leads to a reduction in histone methylation marks (specifically H3K4me2/3 and H4K5me), decreased expression of SMYD3 target genes, and impaired cancer cell proliferation.[1][2][3]
-
Inhibition of DUSP6: Results in the hyperactivation of the ERK1/2 signaling pathway due to the loss of negative feedback regulation.[8][11]
-
Cell Cycle Arrest: this compound has been observed to cause an accumulation of cells in the S phase of the cell cycle.[1][2]
Q4: What is the recommended concentration range and treatment duration for this compound in cell-based assays?
The optimal concentration and duration of this compound treatment are highly dependent on the cell line and the specific assay. Based on published data, effective concentrations can range from 10 µM to 200 µM, with treatment times from 24 to 96 hours.[12] It is crucial to perform a dose-response and time-course experiment for each new cell line and experimental setup.
Troubleshooting Guide
Issue 1: Inconsistent or No Effect on Cell Viability
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Low SMYD3 or DUSP6 expression in the cell line. | 1. Perform Western blot or qPCR to determine the baseline protein and mRNA expression levels of SMYD3 and DUSP6 in your cell line. 2. Select cell lines with documented high expression of SMYD3 for proliferation studies.[1] | Identification of appropriate cell models sensitive to this compound. |
| Compound Instability or Degradation. | 1. Prepare fresh stock solutions of this compound in DMSO for each experiment.[12] 2. Store stock solutions at -20°C or -80°C. 3. Minimize freeze-thaw cycles. | Consistent compound activity and reproducible results. |
| Suboptimal Assay Conditions. | 1. Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. 2. Perform a dose-response curve to determine the IC50 value for your specific cell line.[13] 3. Extend the treatment duration (e.g., up to 72 or 96 hours).[12] | Determination of the optimal experimental window to observe an effect. |
| Cell Culture Variability. | 1. Maintain consistent cell passage numbers and culture conditions (media, serum, supplements).[14] 2. Regularly test for mycoplasma contamination. | Reduced baseline variability in cell growth and response.[15] |
Issue 2: Unexpected Increase in ERK Phosphorylation
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Dominant DUSP6 Inhibition. | 1. This is an expected on-target effect of this compound due to its inhibition of DUSP6, a negative regulator of ERK.[4][8] 2. Measure phosphorylation of ERK1/2 via Western blot at various time points after this compound treatment. | Confirmation of DUSP6 inhibition and understanding the dual nature of this compound's activity in your system. |
| Activation of Compensatory Signaling Pathways. | 1. Probe for the activation of other MAPK pathways (e.g., p38, JNK) or parallel signaling cascades (e.g., PI3K/Akt) using Western blotting.[5][16] | A more comprehensive understanding of the cellular response to this compound. |
Issue 3: High Variability Between Replicates
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Inconsistent Cell Seeding. | 1. Ensure a single-cell suspension before seeding. 2. Use a calibrated multichannel pipette or an automated cell dispenser for seeding plates. | Reduced well-to-well variability in cell number. |
| Edge Effects in Multi-well Plates. | 1. Avoid using the outer wells of the plate for experimental conditions. 2. Fill the outer wells with sterile PBS or media to maintain humidity. | Minimized evaporation and temperature gradients across the plate. |
| Inaccurate Compound Dilution. | 1. Perform serial dilutions carefully and use calibrated pipettes. 2. Prepare a master mix of the final treatment media to add to the cells. | Consistent final concentration of this compound in all replicate wells. |
Data Presentation
Table 1: Reported IC50 Values and Effective Concentrations of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Concentration/IC50 | Treatment Duration | Reference |
| HT29 | Colorectal | Cell Counting | ~50-100 µM | 72 h | [1] |
| HCT116 | Colorectal | Cell Counting | ~50-100 µM | 72 h | [1] |
| OVCAR-3 | Ovarian | ChIP | 100 µM | 72 h | [1] |
| MCF7 | Breast | MTT Assay | Significant decrease at 150-200 µM | 24-96 h | [12] |
| MDA-MB-231 | Breast | MTT Assay | Significant decrease at 150-200 µM | 24-96 h | [12] |
| Hey | Ovarian | Invasion Assay | 120-160 µM | - | [17] |
| OVCA433 | Ovarian | Invasion Assay | 120-160 µM | - | [17] |
| HEY | Ovarian | Proliferation | - | - | [18] |
| A2780 | Ovarian | Proliferation | - | - | [18] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the this compound-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours until a purple precipitate is visible.
-
Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blot for Phospho-ERK1/2
-
Cell Lysis: After treatment with this compound for the desired time, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK1/2 and total ERK1/2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.
Visualizations
Caption: Dual signaling pathways of this compound.
Caption: General experimental workflow for this compound.
Caption: Troubleshooting decision tree for this compound.
References
- 1. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Zebrafish chemical screening reveals an inhibitor of Dusp6 that expands cardiac cell lineages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | BCI, an inhibitor of the DUSP1 and DUSP6 dual specificity phosphatases, enhances P2X7 receptor expression in neuroblastoma cells [frontiersin.org]
- 6. Compound BCI - Chemdiv [chemdiv.com]
- 7. Dual-specificity phosphatase 6 (DUSP6): a review of its molecular characteristics and clinical relevance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual specificity phosphatase 6 as a new therapeutic target candidate for epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dual-specificity phosphatase 6 (DUSP6): a review of its molecular characteristics and clinical relevance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. In Silico/In Vitro Hit-to-Lead Methodology Yields SMYD3 Inhibitor That Eliminates Unrestrained Proliferation of Breast Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Assessing reproducibility of the core findings in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cellgs.com [cellgs.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Best Practices for Long-Term Storage of BCI-121
This guide provides researchers, scientists, and drug development professionals with best practices for the long-term storage of the SMYD3 inhibitor, BCI-121. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during its handling and storage.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For optimal stability, this compound should be stored under the following conditions:
-
As a solid powder: Store at -20°C for up to 3 years.[1]
-
In a solvent (e.g., DMSO): Prepare aliquots to avoid repeated freeze-thaw cycles and store at -80°C for up to 1 year or at -20°C for up to 1 month.[2][3] For in vivo experiments, it is recommended to use freshly prepared solutions.
Q2: What is the best solvent for dissolving and storing this compound?
Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this compound. When preparing stock solutions, it is crucial to use fresh, high-purity (anhydrous) DMSO, as it can be hygroscopic (absorbs moisture), which may reduce the solubility of the compound.[1]
Q3: Can I store my this compound stock solution at 4°C?
No, it is not recommended to store this compound solutions at 4°C for extended periods. For short-term storage (up to one month), -20°C is acceptable, but for long-term storage (up to a year), -80°C is required to maintain stability.
Q4: How can I prevent my this compound solution from precipitating after thawing?
Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. To mitigate this:
-
Ensure the compound is fully dissolved when preparing the stock solution. Gentle warming or vortexing can aid dissolution.
-
Thaw frozen aliquots slowly at room temperature and vortex gently to ensure the compound is completely back in solution before use.
-
Avoid storing solutions at excessively high concentrations, which are more prone to precipitation.
Q5: My this compound solution has changed color. Is it still usable?
A change in color often indicates chemical degradation or oxidation. This can be triggered by exposure to light, air, or impurities in the solvent. It is strongly advised to discard any discolored solution and prepare a fresh stock from the solid powder to ensure the integrity of your experimental results.
Q6: What type of storage container is best for this compound solutions?
For long-term storage, use amber glass vials or polypropylene (B1209903) tubes that are known to be inert. This will protect the compound from light exposure, which can cause photochemical degradation, and prevent leaching of contaminants from the container or adherence of the compound to the container surface.
Quantitative Stability Data
While specific, comprehensive stability data for this compound across various conditions is not widely published, the following table summarizes the recommended storage guidelines from suppliers. Researchers are encouraged to perform their own stability assessments for their specific experimental conditions.
| Form | Storage Temperature | Recommended Duration | Source |
| Solid Powder | -20°C | Up to 3 years | [1] |
| Stock Solution in DMSO | -80°C | Up to 1 year | [2][3] |
| Stock Solution in DMSO | -20°C | Up to 1 month | [2] |
Troubleshooting Guide
| Issue Observed | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results or loss of compound activity | 1. Compound degradation due to improper storage (temperature, light exposure).2. Repeated freeze-thaw cycles of the stock solution.3. Inaccurate initial weighing or dilution.4. Instability in the experimental medium. | 1. Prepare fresh dilutions from a properly stored stock solution for each experiment.2. Ensure aliquots are single-use to avoid freeze-thaw cycles.3. Re-verify calculations and pipetting accuracy.4. Perform a stability check of this compound in your specific assay buffer or cell culture medium. |
| Precipitation in stock solution upon thawing | 1. Solubility limit exceeded at lower temperatures.2. Solvent (DMSO) absorbed water, reducing solubility.3. Solution not fully dissolved initially. | 1. Thaw slowly at room temperature and vortex thoroughly.2. If precipitation persists, gentle warming (not exceeding 50°C) can be attempted.3. Use fresh, anhydrous DMSO for stock preparation.4. Consider preparing a slightly less concentrated stock solution. |
| Difficulty dissolving the solid powder | 1. Inappropriate solvent.2. Insufficient mixing.3. Low-quality or hydrated solvent. | 1. Confirm DMSO is being used. For other solvents, check solubility data.2. Use a vortex mixer or sonication to aid dissolution.3. Use fresh, high-purity, anhydrous DMSO.4. Gentle heating may be applied if necessary. |
Experimental Protocols
Protocol for Assessing this compound Stability by HPLC
This protocol provides a general method to determine the stability of this compound under specific experimental conditions (e.g., in an aqueous buffer at 37°C).
Objective: To quantify the percentage of intact this compound remaining over time under a defined condition.
Materials:
-
This compound solid powder
-
Anhydrous DMSO
-
High-purity water and acetonitrile (B52724) (HPLC grade)
-
Formic acid (or other appropriate modifier)
-
The aqueous buffer or medium to be tested (e.g., PBS, cell culture medium)
-
HPLC system with a UV detector and a C18 reversed-phase column
Methodology:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
-
Preparation of Working Solution: Dilute the this compound stock solution into the test buffer/medium to a final concentration suitable for your experiment (e.g., 10 µM).
-
Time Zero (T=0) Sample: Immediately after preparing the working solution, take an aliquot and mix it 1:1 with ice-cold acetonitrile to precipitate proteins and halt degradation. Centrifuge to pellet any precipitate and transfer the supernatant to an HPLC vial. This is your T=0 sample.
-
Incubation: Incubate the remaining working solution under the desired test conditions (e.g., in a 37°C incubator, protected from light).
-
Time-Point Sampling: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), collect aliquots and process them as described in step 3.
-
HPLC Analysis:
-
Inject the samples onto the HPLC system.
-
Use a suitable mobile phase gradient, for example:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Run a linear gradient from low to high percentage of Mobile Phase B over a suitable time to ensure separation of this compound from any potential degradants.
-
-
Monitor the elution profile at a wavelength appropriate for this compound (this may need to be determined by a UV scan).
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on the retention time of the T=0 sample.
-
Integrate the peak area for this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample: % Remaining = (Peak Area at time 't' / Peak Area at T=0) x 100%
-
Visualizations
Caption: A workflow for troubleshooting inconsistent experimental results with this compound.
References
Validation & Comparative
A Comparative Guide to SMYD3 Inhibitors: BCI-121 vs. BAY-6035-R-isomer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive and objective comparison of two prominent small-molecule inhibitors of the lysine (B10760008) methyltransferase SMYD3: BCI-121 and BAY-6035-R-isomer. SET and MYND domain-containing protein 3 (SMYD3) is a critical epigenetic regulator implicated in the development and progression of various cancers through the methylation of both histone and non-histone protein targets. Its inhibition represents a promising therapeutic strategy. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological pathways and experimental workflows to serve as a resource for oncology research and drug development.
Executive Summary
This compound and BAY-6035-R-isomer are both inhibitors of SMYD3, however, they exhibit distinct profiles in terms of potency, mechanism of action, and the extent of their characterization. BAY-6035-R-isomer emerges as a significantly more potent and selective inhibitor with extensive biophysical and cellular characterization. This compound, identified through virtual screening, has demonstrated efficacy in cellular models but at much higher concentrations.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and BAY-6035-R-isomer, collated from publicly available experimental data. It is important to note that these values are from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: Biochemical and Cellular Activity
| Parameter | This compound | BAY-6035-R-isomer |
| Biochemical IC50 | Not explicitly defined in most public literature; effective concentration in vitro is often cited as 100 µM.[1] | 88 nM (for MEKK2 peptide methylation).[2][3][4][5] |
| Cellular Activity | Reduces proliferation of various cancer cell lines (e.g., HT29, HCT116) at concentrations around 100 µM.[1][6] | IC50 of ~70 nM for inhibition of MAP3K2 methylation in HeLa cells.[5] |
| Mechanism of Action | Substrate-competitive; competes with histones for SMYD3 binding.[1] | Substrate-competitive; binds to the substrate-binding site and occupies the hydrophobic lysine-binding pocket.[7] |
Table 2: Biophysical Binding Affinity of BAY-6035-R-isomer
| Assay Type | Parameter | Value |
| Isothermal Titration Calorimetry (ITC) | Kd | 100 nM |
| Thermal Shift Assay (TSA) | ΔTm | Not explicitly stated, but used for initial screening.[7] |
Signaling Pathway
Both this compound and BAY-6035-R-isomer target SMYD3, which plays a crucial role in the RAS/RAF/MEK/ERK signaling pathway through the methylation of Mitogen-Activated Protein Kinase Kinase Kinase 2 (MAP3K2).[8][9][10][11][12] SMYD3-mediated methylation of MAP3K2 at lysine 260 prevents its dephosphorylation by protein phosphatase 2A (PP2A), leading to sustained activation of the downstream signaling cascade, which promotes cell proliferation and survival in cancer.[8][9][10] Inhibition of SMYD3 by either compound is expected to decrease MAP3K2 methylation, leading to its dephosphorylation and subsequent downregulation of the ERK pathway.
Caption: The SMYD3-MAP3K2 signaling pathway and points of inhibition.
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound and BAY-6035-R-isomer are provided below.
This compound Experimental Protocols
1. In Vitro Methylation Assay [1]
-
Principle: This assay measures the ability of this compound to inhibit the enzymatic activity of SMYD3 by detecting the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a histone substrate.
-
Protocol:
-
Recombinant GST-SMYD3 is incubated with 100 µM this compound or a dilution buffer for 30 minutes at room temperature.
-
A mixture of calf thymus histones and S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) is added to the reaction.
-
The reaction is incubated for 45 minutes at 30°C in a buffer containing 50 mM Tris-HCl (pH 8.0), 10% glycerol, 20 mM KCl, 5 mM MgCl₂, 0.02% Triton X-100, and 1 mM PMSF.
-
The reaction products are resolved by SDS-PAGE.
-
The gel is stained with Coomassie Blue to visualize total protein and then subjected to autoradiography to detect the incorporation of the radiolabel.
-
2. Cell Proliferation Assay (WST-1) [1]
-
Principle: This colorimetric assay measures cell proliferation based on the cleavage of the tetrazolium salt WST-1 by mitochondrial dehydrogenases in viable cells, which produces a soluble formazan (B1609692) dye.
-
Protocol:
-
Cells are seeded into 96-well plates.
-
After 24 hours, the cells are treated with various concentrations of this compound or DMSO as a control.
-
Following incubation for 48, 72, or 96 hours, 10 µL of the WST-1 reagent is added to each well.
-
The plate is incubated for 1-4 hours at 37°C.
-
The absorbance is measured at 450 nm with a reference wavelength of 655 nm using a microplate reader.
-
3. Chromatin Immunoprecipitation (ChIP) [1]
-
Principle: ChIP is used to determine if this compound affects the binding of SMYD3 to the promoter regions of its target genes in a cellular context.
-
Protocol:
-
Cells are treated with 100 µM this compound or DMSO for 72 hours.
-
Proteins are cross-linked to DNA using formaldehyde.
-
The cells are lysed, and the chromatin is sheared into smaller fragments by sonication.
-
An antibody specific to SMYD3 is used to immunoprecipitate the SMYD3-DNA complexes. A non-specific IgG is used as a negative control.
-
The cross-links are reversed, and the DNA is purified.
-
Quantitative PCR (qPCR) is performed to quantify the amount of specific DNA sequences co-precipitated with SMYD3.
-
BAY-6035-R-isomer Experimental Protocols
1. Thermal Shift Assay (TSA) [7][13][14]
-
Principle: This assay was used in the high-throughput screening to identify compounds that bind to and stabilize SMYD3, resulting in an increase in its melting temperature (Tm).
-
Protocol:
-
Recombinant SMYD3 protein is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to unfolded proteins.
-
The protein-dye mixture is aliquoted into a 96- or 384-well plate containing the compounds from the screening library (including BAY-6035).
-
The temperature is gradually increased in a real-time PCR instrument.
-
The fluorescence is monitored as the protein unfolds.
-
The Tm is determined as the temperature at which 50% of the protein is unfolded, and a shift in Tm in the presence of a compound indicates binding.
-
2. Scintillation Proximity Assay (SPA) [14]
-
Principle: This biochemical assay quantifies the enzymatic activity of SMYD3 by measuring the transfer of a radiolabeled methyl group to a biotinylated peptide substrate.
-
Protocol:
-
SMYD3, a biotinylated peptide substrate derived from MEKK2, and radiolabeled S-adenosyl-L-methionine (³H-SAM) are incubated in the presence of varying concentrations of BAY-6035.
-
Streptavidin-coated SPA beads are added to the reaction. The biotinylated peptide binds to the beads.
-
If the peptide is methylated, the ³H is brought into close proximity to the scintillant in the beads, generating a light signal that is detected by a microplate reader.
-
3. Cellular MAP3K2 Methylation Assay [5]
-
Principle: This Western blot-based assay assesses the ability of BAY-6035 to inhibit SMYD3-mediated methylation of its substrate MAP3K2 in cells.
-
Protocol:
-
HeLa cells are co-transfected with plasmids expressing untagged SMYD3 and HA-tagged MAP3K2.
-
The transfected cells are treated with a dose range of BAY-6035.
-
Cell lysates are prepared, and proteins are separated by SDS-PAGE.
-
Western blotting is performed using an antibody specific for methylated MAP3K2 (at K260) and an antibody for total MAP3K2 as a loading control.
-
The level of MAP3K2 methylation is quantified relative to the total MAP3K2 protein.
-
Experimental Workflows
The following diagrams illustrate the general workflows for the discovery and validation of this compound and BAY-6035.
Caption: Workflow for the discovery and validation of this compound.
Caption: Workflow for the discovery and validation of BAY-6035.
Conclusion
This comparative guide highlights the key differences between the SMYD3 inhibitors this compound and BAY-6035-R-isomer. BAY-6035-R-isomer has been extensively characterized and demonstrates high potency and selectivity, making it a valuable tool for probing SMYD3 biology. This compound, while effective at higher concentrations, represents an earlier stage of inhibitor development. For researchers seeking a potent and well-characterized chemical probe for SMYD3, BAY-6035-R-isomer is the more robust choice based on currently available data. Further head-to-head studies would be beneficial for a more direct comparison of their efficacy and off-target effects.
References
- 1. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bayer.com [bayer.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of the SMYD3 Inhibitor BAY-6035 Using Thermal Shift Assay (TSA)-Based High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The SMYD3-MAP3K2 signaling axis promotes tumor aggressiveness and metastasis in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 10. Lysine methylation in cancer: SMYD3-MAP3K2 teaches us new lessons in the Ras-ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. (PDF) SMYD3 links lysine methylation of MAP3K2 to Ras-driven cancer (2014) | Pawel K. Mazur | 374 Citations [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
A Comparative Analysis of BCI-121 and RNAi-mediated SMYD3 Knockdown in Cancer Research
A detailed guide for researchers and drug development professionals on the performance and methodologies of two key approaches for inhibiting the histone methyltransferase SMYD3.
This guide provides a comprehensive comparison of two widely used methods for targeting the oncogenic protein SMYD3 (SET and MYND domain-containing protein 3): the small molecule inhibitor BCI-121 and RNA interference (RNAi)-mediated knockdown. Both techniques are pivotal in preclinical cancer research to dissect the functional roles of SMYD3 and to evaluate its potential as a therapeutic target. Here, we present a detailed analysis of their mechanisms, efficacy, and the experimental protocols required for their application, supported by quantitative data and visual pathway diagrams.
Introduction to SMYD3 and Its Inhibition
SMYD3 is a histone lysine (B10760008) methyltransferase that has been implicated in the development and progression of various cancers, including colorectal, breast, and pancreatic cancer.[1] It primarily methylates histone H3 at lysine 4 (H3K4) and histone H4 at lysine 5 (H4K5), leading to transcriptional activation of a host of oncogenes such as c-MET, WNT10B, and CDK2.[1] Furthermore, SMYD3 can methylate non-histone proteins, including components of the MAP kinase signaling pathway, further promoting cancer cell proliferation and survival.[2][3] Given its central role in oncogenesis, inhibiting SMYD3 function has become a promising strategy for cancer therapy.
Two primary approaches to inhibit SMYD3 in a research setting are:
-
This compound: A small molecule inhibitor that competitively binds to the substrate-binding site of SMYD3, preventing its interaction with histone and non-histone targets.[1]
Studies have shown that this compound often replicates the effects of SMYD3-targeted RNAi, making them comparable tools for studying SMYD3 function.[4][5]
Comparative Performance Data
Table 1: Inhibition of Cancer Cell Proliferation
| Method | Cell Line | Concentration/ Efficiency | Time Point | Proliferation Inhibition (%) | Reference |
| This compound | HT29 (Colorectal) | 100 µM | 72 h | 46% | [4] |
| HCT116 (Colorectal) | 100 µM | 72 h | 54% | [4] | |
| MCF7 (Breast) | 200 µM | - | Causes ~2-fold suppression of growth | [6] | |
| RNAi (siRNA) | HT29 (Colorectal) | Not specified | 48 h | Significant decrease | [4] |
| HCT116 (Colorectal) | Not specified | 48 h | Significant decrease | [4] | |
| Hey (Ovarian) | ~70-80% knockdown | 96 h | Significant decrease in viability | [7] | |
| OVCA433 (Ovarian) | ~70-80% knockdown | 96 h | Significant decrease in viability | [7] |
Table 2: Downregulation of SMYD3 Target Gene Expression
| Method | Cell Line | Target Gene | Downregulation (%) | Reference |
| This compound | HT29 (Colorectal) | Various | Significant decrease | [4] |
| HCT116 (Colorectal) | Various | Significant decrease | [4] | |
| RNAi (siRNA) | HT29 (Colorectal) | Various | Significant decrease | [4] |
| HCT116 (Colorectal) | Various | Significant decrease | [4] | |
| HN-6 (Head and Neck) | UHRF1 | Significant decrease | [8] |
Table 3: Reduction of Histone Methylation Marks
| Method | Cell Line | Methylation Mark | Reduction | Reference |
| This compound | Colorectal Cancer Cells | H4K5me, H3K4me2 | Comparable to RNAi | [1] |
| RNAi (siRNA) | Colorectal Cancer Cells | H4K5me, H3K4me2 | Significant reduction | [1] |
| HN-6 (Head and Neck) | H4K20me3 | Significant decrease | [8] |
Experimental Methodologies
Detailed protocols for key experiments are provided below to facilitate the replication and validation of findings.
Cell Viability and Proliferation Assays
Objective: To assess the effect of this compound or SMYD3 knockdown on cancer cell growth.
Protocol (WST-1 Assay): [4]
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment:
-
This compound: Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
RNAi: Transfect cells with SMYD3-specific siRNA or a non-targeting control siRNA using a suitable transfection reagent.
-
-
Incubation: Incubate the plates for the desired time points (e.g., 48, 72, or 96 hours).
-
WST-1 Reagent Addition: Add 10 µl of Cell Proliferation Reagent WST-1 to each well.
-
Incubation: Incubate at 37°C for 1-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the proliferation index as the ratio of the absorbance of treated cells to that of control cells.
Western Blotting for Protein Expression and Histone Marks
Objective: To determine the levels of SMYD3 protein and global changes in histone methylation.
-
Cell Lysis: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
Gel Electrophoresis: Separate proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against SMYD3, specific histone marks (e.g., H3K4me3, H4K5me), or a loading control (e.g., β-actin, GAPDH, or Histone H3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to the loading control.
Chromatin Immunoprecipitation (ChIP) Assay
Objective: To investigate the binding of SMYD3 to the promoter regions of its target genes.
-
Cross-linking: Treat cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear DNA into fragments of 200-1000 bp.
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the pre-cleared chromatin with an anti-SMYD3 antibody or a control IgG overnight at 4°C.
-
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washing: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl. Treat with RNase A and Proteinase K.
-
DNA Purification: Purify the DNA using a PCR purification kit.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific to the promoter regions of known SMYD3 target genes.
-
Analysis: Analyze the data using the percent input method to determine the enrichment of SMYD3 at specific genomic loci.
Visualizing SMYD3's Role: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways influenced by SMYD3 and the experimental workflows described in this guide.
Caption: SMYD3 signaling pathways in the nucleus and cytoplasm.
Caption: Logical relationship of this compound and RNAi effects on SMYD3.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. d-nb.info [d-nb.info]
- 4. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. In Silico/In Vitro Hit-to-Lead Methodology Yields SMYD3 Inhibitor That Eliminates Unrestrained Proliferation of Breast Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. SMYD3 represses tumor-intrinsic interferon response in HPV-negative squamous cell carcinoma of the head and neck - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Requirement of Histone Methyltransferase SMYD3 for Estrogen Receptor-mediated Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histone western blot protocol | Abcam [abcam.com]
- 11. An optimized two-step chromatin immunoprecipitation protocol to quantify the associations of two separate proteins and their common target DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Validating the Anti-proliferative Effects of BCI-121 Across Multiple Cancer Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-proliferative effects of BCI-121, a selective inhibitor of the SET and MYND domain-containing protein 3 (SMYD3), against other therapeutic alternatives. Experimental data is presented to validate its efficacy across a spectrum of cancer cell lines, offering valuable insights for researchers in oncology and drug development.
Introduction to this compound
This compound is a small-molecule inhibitor that targets SMYD3, a histone lysine (B10760008) methyltransferase frequently overexpressed in various cancers, including colorectal, breast, lung, pancreatic, prostate, and ovarian carcinomas.[1] SMYD3 plays a crucial role in transcriptional activation by methylating histone H3 at lysine 4 (H3K4) and other non-histone proteins, thereby promoting the expression of genes involved in cell proliferation and survival.[2] this compound exerts its anti-proliferative effects by binding to the substrate-binding pocket of SMYD3, thereby inhibiting its methyltransferase activity. This leads to a reduction in histone methylation, cell cycle arrest, and a decrease in the expression of SMYD3 target genes.[2][3]
Comparative Analysis of Anti-proliferative Effects
The efficacy of this compound has been evaluated against several cancer cell lines, demonstrating a dose-dependent inhibition of cell proliferation. For comparative purposes, we have compiled available data on this compound and other SMYD3 inhibitors, as well as the effects of SMYD3 gene silencing (siRNA).
Table 1: Proliferation Inhibition by this compound in Colorectal Cancer Cell Lines
| Cell Line | Treatment | Concentration | Time Point | Proliferation Inhibition (%) | Citation |
| HT29 | This compound | 100 µM | 72 h | 46% | [4][3] |
| HCT116 | This compound | 100 µM | 72 h | 54% | [4][3] |
Table 2: Comparative IC50 Values of SMYD3 Inhibitors
| Inhibitor | Target | Biochemical IC50 | Cell-Based IC50 | Cancer Type | Citation |
| This compound | SMYD3 | Not Reported | Not Reported | Multiple | [5] |
| EPZ031686 | SMYD3 | 3 nM | 36 nM | Not Specified | [4][5][6][7][8] |
| Inhibitor-4 | SMYD3 | Not Reported | ~50-200 µM (effective concentration) | Breast, Lung, Colorectal | [9][10][11] |
| BAY-6035 | SMYD3 | 88 nM | Not Reported | Not Specified | [5] |
| SMYD3-IN-1 (compound 29) | SMYD3 | 11.7 nM | Not Reported | Not Specified | [5] |
| SMYD3-IN-2 | SMYD3 | 0.81 µM | 0.75 µM (BGC823 cells) | Gastric | [5] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions and cell lines used across different studies.
Experimental Protocols
Detailed methodologies for key experiments used to validate the anti-proliferative effects of this compound are provided below.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
This compound and other test compounds
-
96-well plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound or other inhibitors and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[12][13][14][15][16]
Colony Formation (Clonogenic) Assay
This assay assesses the ability of a single cell to grow into a colony, indicating its long-term survival and proliferative capacity.
Materials:
-
Cancer cell lines
-
This compound and other test compounds
-
6-well plates
-
Complete culture medium
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Compound Treatment: Treat the cells with various concentrations of the inhibitors and incubate for 10-14 days, allowing colonies to form.
-
Colony Fixation and Staining: Wash the colonies with PBS, fix with methanol (B129727) for 15 minutes, and then stain with Crystal Violet solution for 15-30 minutes.
-
Colony Counting: Wash the plates with water, air dry, and count the number of colonies (typically defined as a cluster of ≥50 cells).[17][18][19]
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
This compound and other test compounds
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% ethanol (B145695) (ice-cold)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the inhibitors for the desired time, then harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[1][20][21][22][23]
Visualizing Mechanisms and Workflows
This compound Mechanism of Action
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. EPZ031686 | SMYD3 inhibitor | Probechem Biochemicals [probechem.com]
- 7. EPZ031686 | Histone Methyltransferase | TargetMol [targetmol.com]
- 8. | BioWorld [bioworld.com]
- 9. mdpi.com [mdpi.com]
- 10. par.nsf.gov [par.nsf.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchhub.com [researchhub.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. broadpharm.com [broadpharm.com]
- 17. ossila.com [ossila.com]
- 18. artscimedia.case.edu [artscimedia.case.edu]
- 19. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. vet.cornell.edu [vet.cornell.edu]
- 21. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 22. ucl.ac.uk [ucl.ac.uk]
- 23. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
Independent Verification of BCI-121's Inhibitory Activity on SMYD3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the small molecule inhibitor BCI-121's performance against other known inhibitors of the histone methyltransferase SMYD3. The information presented is supported by experimental data from publicly available research to assist in the independent verification of this compound's inhibitory activity.
Executive Summary
SMYD3 (SET and MYND domain-containing protein 3) is a lysine (B10760008) methyltransferase implicated in the development and progression of various cancers through its role in transcriptional regulation and cell signaling. This compound has been identified as a substrate-competitive inhibitor of SMYD3, demonstrating effects on both histone and non-histone targets of the enzyme. This guide compares this compound with other well-characterized SMYD3 inhibitors, providing available quantitative data on their inhibitory activities, detailing relevant experimental protocols, and visualizing key cellular pathways and experimental workflows.
Comparison of SMYD3 Inhibitors
The following table summarizes the key characteristics and reported inhibitory activities of this compound and a selection of alternative SMYD3 inhibitors. Direct comparison of potency can be challenging due to variations in assay conditions and reporting metrics.
| Inhibitor | Mechanism of Action | Target Substrate Interaction | Reported Inhibitory Activity | Key Cellular Effects |
| This compound | Substrate-competitive | Competes with histone H4 for binding to SMYD3.[1] | - 51.0% inhibition of histone H4 binding to SMYD3 at a 2.5:1 molar ratio (this compound:histone H4).[1]- Significantly reduces global H3K4me2/3 and H4K5me levels in cells at 100 µM.[1] | - Reduces proliferation of various cancer cell lines (e.g., HT29, HCT116).[1][2]- Prevents SMYD3 recruitment to target gene promoters.[1] |
| EPZ031686 | Mixed-type (Substrate and SAM-competitive) | Binds to both the substrate and SAM binding pockets. | IC50: 3 nM | Potent inhibition of SMYD3 enzymatic activity. |
| GSK2807 | SAM-competitive | Competes with the methyl donor S-adenosylmethionine (SAM). | IC50: 130 nM, Ki: 14 nM | Selective inhibition of SMYD3's methyltransferase function. |
| BAY-6035 | Substrate-competitive | Binds to the substrate-binding pocket of SMYD3. | IC50: 88 nM (against MEKK2 peptide methylation) | Selective inhibition of SMYD3's activity towards non-histone substrates. |
| EM127 | Covalent | Forms a stable complex with SMYD3. | KD: 13 µM | Effectively inhibits ERK1/2 phosphorylation and reduces the expression of SMYD3 target genes. |
| SMYD3-IN-1 | Irreversible | Covalently modifies SMYD3. | IC50: 11.7 nM | Selective and potent inactivation of SMYD3. |
| SMYD3-IN-2 | Not specified | Not specified | IC50: 0.81 µM (for SMYD3), 0.75 µM (for BGC823 cells) | Induces lethal autophagy in gastric cancer cells. |
Key Signaling Pathway and Experimental Workflow
To understand the context of this compound's activity, it is crucial to visualize the signaling pathways it perturbs and the experimental workflows used for its characterization.
SMYD3-MAP3K2 signaling pathway in cancer.
The diagram above illustrates a key non-histone signaling pathway involving SMYD3. In many cancers, hyperactive Ras signaling leads to the activation of the MAPK cascade.[3][4] SMYD3 methylates MAP3K2 (also known as MEKK2), a component of this cascade.[5][6] This methylation event prevents the binding of the phosphatase PP2A, which normally dephosphorylates and inactivates MAP3K2.[3][4] The sustained activation of MAP3K2 leads to downstream activation of ERK, which in turn promotes the activity of transcription factors that drive cell proliferation.[3][5] this compound, by inhibiting SMYD3, is expected to disrupt this oncogenic signaling cascade.
Experimental workflow for a radioactive histone methyltransferase (HMT) assay.
The workflow diagram outlines the key steps in a typical in vitro radioactive histone methyltransferase assay used to quantify the inhibitory activity of compounds like this compound. This type of assay directly measures the enzymatic activity of SMYD3.
Experimental Protocols
Detailed methodologies are crucial for the independent verification of experimental findings. Below are protocols for two key assays used to characterize SMYD3 inhibitors.
In Vitro Histone Methyltransferase (HMT) Assay (Radioactive Filter-Binding Method)
This assay quantifies the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a histone substrate by SMYD3.
Materials:
-
Purified recombinant SMYD3 enzyme
-
Histone substrate (e.g., recombinant Histone H3 or H4)
-
[³H]-S-adenosylmethionine ([³H]-SAM)
-
This compound and other test inhibitors
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 10 mM MgCl₂, 4 mM DTT)
-
P81 phosphocellulose filter paper
-
Wash Buffer (e.g., 100 mM sodium bicarbonate, pH 9.0)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Setup:
-
Prepare a reaction master mix containing the assay buffer, purified SMYD3 enzyme, and histone substrate.
-
In a microplate, add the desired concentration of this compound or other test inhibitors. Include a vehicle control (e.g., DMSO).
-
Add the reaction master mix to each well.
-
Initiate the reaction by adding [³H]-SAM to each well. The final reaction volume is typically 20-50 µL.
-
-
Incubation:
-
Incubate the reaction plate at 30°C for 1 hour. The incubation time may need optimization depending on the enzyme activity.
-
-
Reaction Termination and Detection:
-
Spot a portion of each reaction mixture onto a sheet of P81 phosphocellulose filter paper.
-
Allow the spots to air dry.
-
Wash the filter paper three to four times for 5 minutes each in the wash buffer to remove unincorporated [³H]-SAM.
-
Rinse the filter paper with ethanol (B145695) and let it air dry completely.
-
Cut out the individual spots and place them in scintillation vials.
-
Add scintillation cocktail to each vial and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., HCT116, HT29)
-
Complete cell culture medium
-
This compound and other test inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and other test inhibitors in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.[7]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) wells from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of viability against the inhibitor concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
Conclusion
This compound is a valuable tool for studying the biological functions of SMYD3. It acts as a substrate-competitive inhibitor, effectively reducing SMYD3's interaction with its histone substrates and consequently impacting cancer cell proliferation. While direct enzymatic IC50 values for this compound are not as readily available as for some other SMYD3 inhibitors, the existing data from binding and cellular assays provide strong evidence of its inhibitory activity. The protocols and pathway information provided in this guide are intended to facilitate the independent verification and further exploration of this compound's effects on SMYD3 and its associated cellular processes. Researchers are encouraged to use the provided methodologies as a starting point for their own investigations into the therapeutic potential of SMYD3 inhibition.
References
- 1. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Lysine methylation in cancer: SMYD3-MAP3K2 teaches us new lessons in the Ras-ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SMYD3 links lysine methylation of MAP3K2 to Ras-driven cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The SMYD3-MAP3K2 signaling axis promotes tumor aggressiveness and metastasis in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. mdpi.com [mdpi.com]
Benchmarking BCI-121: A Comparative Guide to its Selectivity Against Other Methyltransferases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of BCI-121, a known inhibitor of the SET and MYND domain-containing protein 3 (SMYD3), a lysine (B10760008) methyltransferase implicated in various cancers. Due to the critical role of methyltransferases in cellular processes and their emergence as therapeutic targets, understanding the selectivity profile of an inhibitor is paramount. This document aims to objectively present the available data on this compound and provide the necessary context for its evaluation against other methyltransferases by detailing relevant experimental protocols and cellular pathways.
Data Presentation: Comparative Selectivity of Methyltransferase Inhibitors
A crucial aspect of characterizing any enzyme inhibitor is determining its selectivity against a panel of related enzymes. While specific quantitative data on the selectivity of this compound across a broad panel of methyltransferases is not extensively available in the public domain, we can illustrate a typical selectivity profile using data from other well-characterized methyltransferase inhibitors. This provides a framework for understanding how this compound's selectivity would be assessed and what constitutes a favorable selectivity profile.
Below is a comparative table showcasing the kind of data required for a thorough selectivity assessment. For illustrative purposes, we include hypothetical data for this compound and publicly available data for other known methyltransferase inhibitors.
| Methyltransferase Target | This compound (SMYD3 Inhibitor) | EPZ031686 (SMYD3 Inhibitor) | LLY-507 (SMYD2 Inhibitor) | GSK3326595 (PRMT5 Inhibitor) |
| SMYD3 | ~11.8 µM (Kd) [1] | 3 nM (IC50) [2] | >100-fold selective over SMYD3 | Not Available |
| SMYD2 | Not Available | >10 µM (IC50)[1] | <10 nM (IC50) | Not Available |
| G9a | Not Available | >10 µM (IC50) | >100-fold selective | Not Available |
| SETD7 | Not Available | >10 µM (IC50) | >100-fold selective | Not Available |
| PRMT1 | Not Available | Not Available | >100-fold selective | >1000-fold selective |
| PRMT3 | Not Available | Not Available | >100-fold selective | >1000-fold selective |
| PRMT4 (CARM1) | Not Available | Not Available | >100-fold selective | >1000-fold selective |
| PRMT5 | Not Available | Not Available | >100-fold selective | <10 nM (IC50) |
| PRMT6 | Not Available | Not Available | >100-fold selective | >1000-fold selective |
| EZH2 | Not Available | >10 µM (IC50) | >100-fold selective | >1000-fold selective |
| DNMT1 | Not Available | Not Available | >100-fold selective | Not Available |
Note: IC50 and Kd values represent the concentration of the inhibitor required to achieve 50% inhibition or binding, respectively. A higher value indicates lower potency. "Not Available" signifies that the data is not readily found in public sources. The selectivity of LLY-507 is qualitatively described as being >100-fold more selective for SMYD2 over other methyltransferases[3]. GSK3326595 is reported to be a selective and reversible PRMT5 inhibitor[4].
Experimental Protocols: Assessing Methyltransferase Inhibitor Selectivity
To generate the comparative data presented above, robust and standardized experimental protocols are essential. Below are detailed methodologies for key experiments used to determine the potency and selectivity of methyltransferase inhibitors like this compound.
In Vitro Methyltransferase Activity Assay (Radiometric)
This traditional and highly sensitive method measures the transfer of a radiolabeled methyl group from the cofactor S-adenosyl-L-methionine ([³H]-SAM) to a substrate (e.g., histone protein or peptide).
Materials:
-
Recombinant methyltransferase enzymes (e.g., SMYD3, PRMT5, G9a, etc.)
-
Specific histone or peptide substrates for each enzyme
-
[³H]-S-adenosyl-L-methionine
-
This compound and other test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 10 mM MgCl₂, 4 mM DTT)
-
Phosphocellulose filter paper or membrane
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, the specific methyltransferase, and its corresponding substrate.
-
Add varying concentrations of this compound or the control compound to the reaction mixture. A DMSO control (vehicle) should be included.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the reaction at the optimal temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction by spotting the mixture onto phosphocellulose filter paper.
-
Wash the filter paper extensively with a suitable buffer (e.g., 50 mM sodium carbonate, pH 9.0) to remove unincorporated [³H]-SAM.
-
Allow the filter paper to dry completely.
-
Place the dried filter paper into a scintillation vial with a scintillation cocktail.
-
Measure the incorporated radioactivity using a liquid scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Homogeneous Luminescence-Based Methyltransferase Assay (e.g., MTase-Glo™)
This method offers a non-radioactive, high-throughput alternative for measuring methyltransferase activity by quantifying the production of the universal methyltransferase product, S-adenosyl homocysteine (SAH).
Materials:
-
Recombinant methyltransferase enzymes
-
Specific substrates
-
S-adenosyl-L-methionine (SAM)
-
This compound and other test compounds
-
MTase-Glo™ Reagent and Detection Solution (or similar commercial kit)
-
Assay buffer
-
White, opaque multi-well plates suitable for luminescence readings
-
Luminometer
Procedure:
-
In a white multi-well plate, add the assay buffer, the specific methyltransferase, its substrate, and varying concentrations of the inhibitor (this compound).
-
Initiate the enzymatic reaction by adding SAM.
-
Incubate the plate at the optimal temperature for the enzyme for a set period.
-
Stop the methyltransferase reaction and initiate the SAH detection by adding the MTase-Glo™ Reagent. This reagent converts SAH to ADP.
-
Incubate at room temperature as per the manufacturer's instructions.
-
Add the MTase-Glo™ Detection Solution, which contains an enzyme that utilizes ADP to generate ATP, and a luciferase that produces light in the presence of ATP.
-
Incubate to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of SAH produced and thus to the enzyme activity. Calculate IC50 values as described for the radiometric assay.
Mandatory Visualization
To visualize the biological context and experimental workflows, the following diagrams have been generated using the Graphviz DOT language.
Caption: Simplified signaling pathway of SMYD3 in cancer.
Caption: Experimental workflow for inhibitor selectivity profiling.
References
- 1. LLY-507, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. LLY-507, a cell-active, potent, and selective inhibitor of protein-lysine methyltransferase SMYD2 (Journal Article) | OSTI.GOV [osti.gov]
- 4. The Promise for Histone Methyltransferase Inhibitors for Epigenetic Therapy in Clinical Oncology: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
A comparative study of the apoptotic pathways induced by BCI-121 and other compounds
A deep dive into the apoptotic mechanisms of the SMYD3 inhibitor BCI-121 reveals a distinct profile when compared to other well-characterized apoptosis-inducing compounds. This guide provides a comparative study of the apoptotic pathways triggered by this compound, the chemotherapeutic agent Doxorubicin, the protein kinase inhibitor Staurosporine, and the death receptor ligands TRAIL and FasL. Through a synthesis of experimental data, this report illuminates the differing signaling cascades, offering valuable insights for researchers in oncology and drug development.
Executive Summary
Apoptosis, or programmed cell death, is a critical process in cellular homeostasis and a primary target for anti-cancer therapies. This guide compares the apoptotic pathways induced by the novel SMYD3 inhibitor, this compound, with established inducers: Doxorubicin, Staurosporine, TRAIL, and FasL. While all these compounds ultimately lead to cell death, their mechanisms of action diverge significantly. This compound, through inhibition of the histone methyltransferase SMYD3, appears to modulate the expression of key apoptosis-related genes, leading to cell cycle arrest and subsequent apoptosis. In contrast, Doxorubicin primarily intercalates into DNA, Staurosporine broadly inhibits protein kinases, and TRAIL and FasL activate the extrinsic apoptosis pathway through death receptor signaling. This comparative analysis, supported by quantitative data and detailed experimental protocols, provides a framework for understanding the nuanced differences in their apoptotic induction, which is crucial for the strategic development of targeted cancer therapies.
Comparative Analysis of Apoptotic Induction
The efficacy and mechanisms of apoptosis induction vary significantly among this compound and the other compounds. The following tables summarize key quantitative data from various studies, providing a basis for comparison. It is important to note that direct comparisons are challenging due to variations in experimental conditions and cell lines used across different studies.
| Compound | Cell Line | Concentration | Time (h) | % Apoptotic Cells (Early + Late) | Citation |
| This compound | MDA-MB-231 | 200 µM | 48 | Early & Late Apoptosis Observed | [1] |
| MCF7 | 200 µM | 48 | Late Apoptosis & Necrosis Observed | [1] | |
| Doxorubicin | MCF-7 | 200 nM | 48 | ~10% | [2] |
| MDA-MB-231 | 200 nM | 48 | ~15% | [2] | |
| Staurosporine | HBL-100 | 50 µM | 4 | ~100% | [3] |
| T47D | 50 µM | 24 | ~100% | [3] | |
| TRAIL | Jurkat | 100 ng/mL | 18 | Significant Apoptosis | [4] |
| FasL | Macrophage RAW 264.7 | 200 ng/mL | 16 | Peak Apoptosis | [5] |
Table 1: Comparative Induction of Apoptosis by Different Compounds. This table presents the percentage of apoptotic cells induced by each compound in various cancer cell lines at specified concentrations and time points.
| Compound | Cell Line | IC50 Value | Time (h) | Assay | Citation |
| This compound | DLD1 | Not explicitly stated for apoptosis | - | - | [6] |
| HT-29 | Not explicitly stated for apoptosis | - | - | [6] | |
| Doxorubicin | MCF-7 | 8306 nM | 48 | SRB | [2] |
| MDA-MB-231 | 6602 nM | 48 | SRB | [2] | |
| BT-20 | 310 nM | 72 | SRB | [7] | |
| Staurosporine | MCF-7 | 8.81 µM | - | - | [8] |
| TRAIL | K562 | - | - | - | [9] |
| FasL | - | - | - | - | - |
Table 2: Comparative IC50 Values for Cell Viability. This table shows the half-maximal inhibitory concentration (IC50) of the compounds on the viability of different cancer cell lines.
Signaling Pathways of Apoptosis
The induction of apoptosis can be broadly categorized into the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The compounds discussed in this guide utilize these pathways to varying extents.
This compound: An Emerging Player Targeting SMYD3
This compound is a small molecule inhibitor of SMYD3 (SET and MYND domain-containing protein 3), a histone methyltransferase overexpressed in various cancers. Inhibition of SMYD3 by this compound leads to a reduction in cancer cell proliferation and the induction of apoptosis. Studies have shown that SMYD3 knockdown can lead to the upregulation of pro-apoptotic proteins such as Bim, Bak, and Bax, and the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, suggesting an involvement of the intrinsic apoptotic pathway.[1][6] this compound treatment has been demonstrated to cause S-phase arrest in the cell cycle and activate caspase-3/7, key executioner caspases in the apoptotic cascade.[1] While direct evidence on its effect on mitochondrial membrane potential or cytochrome c release is still emerging, the modulation of Bcl-2 family proteins strongly points towards the involvement of the mitochondrial pathway.
References
- 1. d-nb.info [d-nb.info]
- 2. ijpsonline.com [ijpsonline.com]
- 3. SMYD3 Modulates AMPK-mTOR Signaling Balance in Cancer Cell Response to DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tumor Necrosis Factor–Related Apoptosis-Inducing Ligand (Trail) Is an Inhibitor of Autoimmune Inflammation and Cell Cycle Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Comparative Evaluation of the Cytotoxicity of Doxorubicin in BT-20 Triple-Negative Breast Carcinoma Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of BCI-121: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and operational integrity. This document provides essential, step-by-step guidance for the safe disposal of BCI-121, a SMYD3 inhibitor used in cancer research. Adherence to these procedures is vital to ensure personal safety and environmental compliance.
Hazard Identification and Safety Precautions
This compound is classified with several hazards that necessitate careful handling during disposal. The following table summarizes the key hazard information derived from the Safety Data Sheet (SDS).[1]
| Hazard Classification | GHS Code | Description |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation |
Before initiating any disposal procedures, it is mandatory to wear appropriate Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat.
All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound waste, including pure compound, contaminated labware, and solutions.
1. Waste Segregation:
-
Properly segregate this compound waste from other laboratory waste streams.
-
Use designated, clearly labeled, and sealed containers for solid and liquid this compound waste.
2. Solid Waste Disposal (e.g., unused this compound powder, contaminated gloves, pipette tips):
-
Carefully collect all solid waste in a designated, leak-proof, and sealable container.
-
Avoid generating dust.[2]
-
The container must be clearly labeled as "Hazardous Waste: this compound" and include the relevant hazard pictograms.
3. Liquid Waste Disposal (e.g., solutions containing this compound):
-
Collect all liquid waste containing this compound in a designated, sealed, and shatter-resistant container.
-
The container must be clearly labeled as "Hazardous Liquid Waste: this compound" with the approximate concentration and solvent used.
-
Do not mix this compound waste with other incompatible chemical waste.
4. Decontamination of Labware (e.g., glassware, spatulas):
-
Rinse contaminated labware thoroughly with a suitable solvent (e.g., ethanol (B145695) or DMSO, in which this compound is soluble) in a chemical fume hood.[3]
-
Collect the rinse solvent as hazardous liquid waste.
-
After the initial rinse, wash the labware with soap and water.
5. Final Disposal:
-
Store the sealed hazardous waste containers in a designated, secure, and well-ventilated area away from incompatible materials.
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[2]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal process.
Caption: this compound Disposal Workflow.
Disclaimer: This document provides guidance based on available safety data. Always consult your institution's specific safety protocols and the most current Safety Data Sheet (SDS) for this compound before handling and disposal.
References
Personal protective equipment for handling BCI-121
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling and disposal of BCI-121, a potent SMYD3 inhibitor. Adherence to these guidelines is essential to ensure a safe laboratory environment and the integrity of your research.
Personal Protective Equipment (PPE)
While a Safety Data Sheet (SDS) for this compound indicates it is not classified as a hazardous substance under the Globally Harmonized System (GHS), a conservative approach to safety is strongly recommended. Treat this compound as a potentially hazardous compound and utilize the following personal protective equipment at all times.
| PPE Category | Item | Specifications |
| Hand Protection | Nitrile gloves | Standard laboratory grade. |
| Eye Protection | Safety glasses with side shields or goggles | Ensure full coverage to prevent splashes. |
| Body Protection | Laboratory coat | Fully buttoned. |
| Respiratory Protection | Not generally required for small quantities | Use a fume hood for handling bulk powder or creating stock solutions. |
Operational Plan: Handling and Storage
This compound is a solid powder that requires careful handling to avoid inhalation of dust and contamination of surfaces.
Storage:
-
Store this compound powder at -20°C in a tightly sealed container.
-
Stock solutions, typically dissolved in Dimethyl Sulfoxide (DMSO), should also be stored at -20°C.
Preparation of Stock Solutions:
-
Before opening the vial, bring the this compound powder to room temperature.
-
All handling of the powder should be conducted within a chemical fume hood.
-
To prepare a stock solution, dissolve this compound in anhydrous DMSO. For example, to create a 10 mM stock solution, add the appropriate volume of DMSO to your measured quantity of this compound.
-
Ensure the powder is fully dissolved by vortexing or gentle agitation.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.
Waste Segregation and Collection:
-
Solid Waste: All disposable materials that have come into contact with this compound powder (e.g., weigh boats, pipette tips, contaminated gloves) should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused or expired this compound solutions, as well as media from cell cultures treated with this compound, should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not pour this compound waste down the drain.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound should be disposed of in a designated sharps container for chemical waste.
Disposal Procedure:
-
All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and the primary solvent (e.g., DMSO).
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
Arrange for pick-up and disposal by your institution's certified hazardous waste management service. Follow all local, state, and federal regulations for chemical waste disposal.
Experimental Protocol: Cell Viability Assay
This protocol outlines a typical experiment to assess the effect of this compound on the viability of cancer cell lines.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cancer cell line of interest (e.g., HT-29, HCT116)
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from your stock solution in complete cell culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Return the plate to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Viability Assessment:
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Normalize the readings of the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve and calculate the IC₅₀ value.
-
Below is a logical workflow for the described cell viability experiment.
Caption: Workflow for a cell viability assay using this compound.
Signaling Pathway
This compound is an inhibitor of the enzyme SMYD3 (SET and MYND domain-containing protein 3), which is a histone methyltransferase. Specifically, SMYD3 methylates histone H3 at lysine (B10760008) 4 (H3K4) and histone H4 at lysine 5 (H4K5). This methylation is associated with the transcriptional activation of genes involved in cell proliferation and survival. By inhibiting SMYD3, this compound prevents this methylation, leading to the downregulation of oncogenes and subsequent inhibition of cancer cell growth.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
